3-Hydroxy-5-phenyl-cyclohex-2-enone
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVDSCASCRHXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390737 | |
| Record name | 3-hydroxy-5-phenylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35376-44-4 | |
| Record name | 3-hydroxy-5-phenylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the synthesis mechanism for 3-Hydroxy-5-phenyl-cyclohex-2-enone, a valuable cyclohexenone derivative. The primary synthetic route proceeds through a Robinson annulation, a powerful tool in organic chemistry for the formation of six-membered rings. This process involves a sequential Michael addition and an intramolecular aldol condensation.
Core Synthesis Pathway: Robinson Annulation
The synthesis of this compound is effectively achieved by the Robinson annulation of benzalacetone and dimethyl malonate. The overall reaction can be summarized as follows:
Caption: Overall reaction workflow for the synthesis of this compound.
The reaction proceeds in a one-pot fashion, initiated by a base catalyst, typically sodium methoxide, which facilitates both the Michael addition and the subsequent intramolecular aldol condensation.
Detailed Synthesis Mechanism
The synthesis mechanism can be broken down into four key steps:
-
Michael Addition: The reaction is initiated by the deprotonation of dimethyl malonate by a base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, benzalacetone, in a conjugate addition. Subsequent protonation yields the Michael adduct, a 1,5-dicarbonyl compound.
-
Intramolecular Aldol Condensation: The base then deprotonates an α-carbon of the newly formed Michael adduct, creating another enolate. This enolate undergoes an intramolecular nucleophilic attack on one of the ester carbonyls, leading to the formation of a six-membered ring.
-
Decarboxylation: The resulting cyclic β-keto ester is unstable and readily undergoes hydrolysis and subsequent decarboxylation upon heating, leading to the loss of a molecule of carbon dioxide.
-
Tautomerization: The final step involves the tautomerization of the resulting enol to the more stable keto form, yielding the final product, this compound.
Caption: Step-by-step mechanism of the Robinson annulation for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Benzalacetone
-
Dimethyl malonate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A solution of sodium methoxide is prepared by cautiously adding solid sodium to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Michael Addition: A mixture of benzalacetone and dimethyl malonate is added dropwise to the sodium methoxide solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and related compounds.
| Parameter | Value | Reference |
| Reactants | ||
| Benzalacetone | 1 equivalent | |
| Dimethyl malonate | 1.1 equivalents | |
| Catalyst | ||
| Sodium methoxide | 1.1 equivalents | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 1-2 hours | [2] |
| Yield | 70-85% (typical for related reactions) | [3] |
Spectroscopic Data for this compound
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Assignment |
| ¹H NMR (CDCl₃, ppm) | |
| δ 7.20-7.40 (m, 5H) | Aromatic protons of the phenyl group |
| δ 5.95 (s, 1H) | Vinylic proton |
| δ 5.50 (br s, 1H) | Enolic hydroxyl proton |
| δ 3.30-3.45 (m, 1H) | Methine proton at C5 |
| δ 2.40-2.70 (m, 4H) | Methylene protons at C4 and C6 |
| ¹³C NMR (CDCl₃, ppm) | |
| δ 199.0 | C1 (Carbonyl carbon) |
| δ 175.0 | C3 (Enolic carbon) |
| δ 142.0 | C1' (Ips-carbon of the phenyl group) |
| δ 129.0, 127.5, 127.0 | Aromatic carbons |
| δ 102.0 | C2 (Vinylic carbon) |
| δ 45.0, 43.0 | C4 and C6 (Methylene carbons) |
| δ 40.0 | C5 (Methine carbon) |
| IR (KBr, cm⁻¹) | |
| 3400-3200 (br) | O-H stretching (enolic) |
| 1640 | C=O stretching (conjugated ketone) |
| 1600 | C=C stretching (alkene and aromatic) |
Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and concentration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification of this compound.
This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Spectroscopic Analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Hydroxy-5-phenyl-cyclohex-2-enone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic data of analogous structures, including cyclohex-2-enone, 3-hydroxy-cyclohex-2-enone, and 5-phenyl-cyclohex-2-enone. This guide offers predicted data for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines a plausible synthetic protocol for the target molecule and standardized methodologies for its spectroscopic characterization. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and fundamental principles of spectroscopy.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol, intramolecular H-bond) | 3400-3200 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 2960-2850 | Medium |
| C=O (α,β-unsaturated ketone) | 1685-1660 | Strong |
| C=C (Alkene) | 1650-1600 | Medium |
| C=C (Aromatic) | 1600, 1475 | Medium-Weak |
| C-O (Alcohol) | 1260-1000 | Strong |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.40-7.20 | m | - | 5H |
| =CH | 6.10-6.00 | s | - | 1H |
| -OH | 5.80-5.50 | br s | - | 1H |
| CH (C5) | 3.30-3.10 | m | - | 1H |
| CH₂ (C4) | 2.80-2.60 | m | - | 2H |
| CH₂ (C6) | 2.50-2.30 | m | - | 2H |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 199-197 |
| =C-OH (C3) | 170-168 |
| =CH (C2) | 128-126 |
| Ar-C (Quaternary) | 142-140 |
| Ar-CH | 129-126 |
| CH (C5) | 45-43 |
| CH₂ (C4) | 40-38 |
| CH₂ (C6) | 35-33 |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity |
| 202 | [M]⁺ (Molecular Ion) |
| 184 | [M - H₂O]⁺ |
| 129 | [M - C₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation.
Proposed Synthesis:
The reaction would proceed via the Michael addition of a suitable enolate to benzalacetone (4-phenyl-3-buten-2-one). A potential donor for the enolate is ethyl acetoacetate, followed by cyclization, hydrolysis, and decarboxylation.
Step-by-step Protocol:
-
Michael Addition: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C. After stirring for 15 minutes, a solution of benzalacetone in ethanol is added slowly. The reaction mixture is then stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Cyclization (Aldol Condensation): The reaction mixture is then refluxed for 2-4 hours to facilitate the intramolecular aldol condensation.
-
Hydrolysis and Decarboxylation: After cooling, the mixture is treated with an aqueous solution of sodium hydroxide and refluxed for another 2-4 hours to hydrolyze the ester and promote decarboxylation.
-
Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product. The precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of the synthesized this compound.
-
Infrared (IR) Spectroscopy:
-
A small amount of the purified solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
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¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
-
Visualizations
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxy-5-phenyl-cyclohex-2-enone. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs to predict chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar organic molecules.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of known spectral data for analogous compounds, including 5-phenyl-cyclohex-2-enone and various 3-hydroxy-cyclohex-2-enone derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~12.5 | br s | - | 1H | 3-OH |
| 7.35 - 7.20 | m | - | 5H | Phenyl-H |
| ~5.95 | s | - | 1H | H-2 |
| ~3.40 | m | - | 1H | H-5 |
| ~2.80 | dd | J = 17.0, 4.5 | 1H | H-6a |
| ~2.65 | dd | J = 17.0, 11.0 | 1H | H-6b |
| ~2.50 | m | - | 2H | H-4 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | C-1 |
| ~175.0 | C-3 |
| ~142.0 | Phenyl C (quaternary) |
| ~129.0 | Phenyl CH |
| ~127.0 | Phenyl CH |
| ~126.5 | Phenyl CH |
| ~101.0 | C-2 |
| ~45.0 | C-6 |
| ~41.0 | C-5 |
| ~30.0 | C-4 |
Experimental Protocols
The following section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer:
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): Approximately 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 14 ppm is typically sufficient for most organic molecules.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.
-
Decoupling: Broadband proton decoupling during acquisition.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: A logical workflow for the acquisition and analysis of NMR spectra.
Unveiling the Structural Architecture of a Phenyl-Substituted Cyclohexenone Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides an in-depth analysis of the crystal structure of a significant phenyl-substituted cyclohexenone derivative, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone. While the primary focus of this document is on this specific derivative due to the availability of comprehensive crystallographic data, it also aims to provide a broader understanding of the synthesis and characterization of related 3-hydroxy-5-phenyl-cyclohex-2-enone compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, offering insights into the structural nuances and experimental methodologies associated with this class of compounds.
Introduction
Cyclohexenone scaffolds are pivotal structural motifs in a vast array of natural products and synthetic molecules exhibiting diverse biological activities. The incorporation of phenyl and hydroxyl substituents onto this core ring system can significantly influence their physicochemical properties and pharmacological profiles. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide focuses on the detailed crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a close analogue of this compound, for which detailed crystallographic data is publicly available.
Physicochemical Properties
A summary of the key physicochemical properties for the related compound, 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, is presented in Table 1. This data, sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]
Table 1: Physicochemical Properties of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone [1]
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₂ |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one |
| CAS Number | 15156-56-6 |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 264.115029749 |
| Monoisotopic Mass | 264.115029749 |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 20 |
Crystallographic Data of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone
The crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone has been determined by single-crystal X-ray diffraction, providing precise insights into its solid-state conformation and intermolecular interactions.[2]
Crystal Data and Structure Refinement
The key crystallographic parameters and refinement details are summarized in Table 2.
Table 2: Crystal Data and Structure Refinement for 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone [2]
| Parameter | Value |
| Empirical Formula | C₂₁H₂₀O₄ |
| Formula Weight | 352.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.1946(17) |
| b (Å) | 5.8445(7) |
| c (Å) | 21.756(3) |
| α (°) | 90 |
| β (°) | 104.795(2) |
| γ (°) | 90 |
| Volume (ų) | 1745.0(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.280 |
| Absorption Coefficient (mm⁻¹) | 0.088 |
| F(000) | 712 |
| Final R indices [I>2σ(I)] | R₁ = 0.0627, wR₂ = 0.1484 |
| R indices (all data) | R₁ = 0.1035, wR₂ = 0.1685 |
Molecular Conformation
The crystallographic analysis reveals that the cyclohexene ring of the title compound adopts a quasi-chair conformation.[2] This conformation is a critical determinant of the overall molecular shape and the spatial orientation of the substituent groups. The presence of intermolecular hydrogen bonds leads to the formation of a dimer with a 16-membered ring structure.[2]
Experimental Protocols
Synthesis of Cyclohexenone Derivatives
The synthesis of this compound and its derivatives typically involves a base-catalyzed condensation reaction. A representative synthetic workflow is depicted below.
General Procedure:
-
Chalcone Formation: An appropriate benzaldehyde is reacted with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide) to form the corresponding α,β-unsaturated ketone (chalcone).
-
Michael Addition and Cyclization: The resulting chalcone is then reacted with a C-H acidic compound, such as diethyl malonate, in the presence of a base like sodium ethoxide. This proceeds via a Michael addition followed by an intramolecular Dieckmann condensation to yield the cyclohexenone ring system.
-
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation can afford the final this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of such organic molecules include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The choice of solvent is critical and often determined empirically.
Spectroscopic Characterization
The structural elucidation of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Biological Activities and Signaling Pathways
While specific biological activities and modulated signaling pathways for this compound are not extensively documented in the available literature, the broader class of cyclohexenone derivatives has been reported to exhibit a range of biological effects, including antimicrobial and anticancer activities.[3] The enone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins, which may underpin some of their biological effects.
Further research is required to elucidate the specific biological targets and signaling pathways associated with this compound and its derivatives.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a key derivative of the this compound scaffold. The presented crystallographic data, along with representative experimental protocols, offer valuable insights for researchers working on the synthesis, characterization, and application of this class of compounds. The lack of detailed biological data for the specific title compound highlights an area ripe for future investigation, where the structural information provided herein can serve as a crucial foundation for the design of new and potent bioactive molecules.
References
Tautomeric Equilibrium of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism exhibited by 3-hydroxy-5-phenyl-cyclohex-2-enone, a vinylogous acid, and its corresponding diketo form, 5-phenyl-1,3-cyclohexanedione. The equilibrium between these two tautomers is a critical aspect of the molecule's chemical behavior, influencing its reactivity, stability, and potential applications in medicinal chemistry and organic synthesis. This document outlines the fundamental principles governing this tautomerism, supported by generalized experimental protocols and data presentation, drawing analogies from closely related 1,3-cyclohexanedione systems due to the limited availability of specific data for the title compound.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule exists as an equilibrium mixture of two interconverting constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a doubly bonded carbon atom). In the case of 1,3-dicarbonyl compounds, such as 5-phenyl-1,3-cyclohexanedione, the enol form is particularly stabilized through the formation of a conjugated system and an intramolecular hydrogen bond, creating a six-membered ring. This enhanced stability often leads to a significant population of the enol tautomer at equilibrium.
The position of the keto-enol equilibrium is highly sensitive to various factors, including the solvent, temperature, and the nature of substituents on the cyclohexanedione ring.[1][2] The phenyl substituent at the 5-position of the ring in the title compound is expected to influence the electronic properties and conformational preferences of the ring, thereby affecting the tautomeric equilibrium.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound involves the interconversion between the enol form and the diketo form, 5-phenyl-1,3-cyclohexanedione.
References
Biological Screening of Novel Cyclohexenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the biological screening of novel cyclohexenone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and workflows.
Anticancer Activity
Cyclohexenone derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Data Summary: In Vitro Anticancer Activity of Cyclohexenone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | Acetylcholinesterase Inhibition | 7.83 | [1] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives (21 compounds) | HCT116 | Acetylcholinesterase Inhibition | 0.93 to 133.12 | [1] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (5d) | MDA-MB-231 | MTT Assay | Not specified | [2] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (5j) | MCF-7, SK-N-MC | MTT Assay | Not specified | [2] |
| MC-3129 | Human leukemia cells | Cytotoxicity Assay | Not specified | [3] |
| RL90 | Tamoxifen-resistant MCF-7 (TamR3, TamC3) | Growth Inhibition Assay | Not specified | [4] |
| RL91 | Tamoxifen-resistant MCF-7 (TamR3, TamC3) | Growth Inhibition Assay | Not specified | [4] |
| (-)-Zeylenone | RAW 264.7 | Nitric Oxide Production | 20.18 | [5] |
Key Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of cyclohexenone derivatives. A notable example is the RhoA/ROCK1/PTEN/PI3K/Akt pathway, which is modulated by the cyclohexene derivative MC-3129.[3] This compound induces apoptosis in human leukemia cells by activating RhoA/ROCK1/PTEN and inactivating PI3K/Akt, leading to the dephosphorylation and mitochondrial translocation of cofilin.[3] Another mechanism involves the interference with EZH2, a histone-lysine methyltransferase, by cyclohexene oxide CA, leading to G0/G1 phase arrest in glioblastoma cells.[6]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexenone derivatives and incubate for 24-72 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] The percentage of cytotoxicity is calculated relative to untreated control cells.
This assay measures the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the cyclohexenone derivative for a specified period.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
Antimicrobial Activity
Cyclohexenone derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Data Summary: Antimicrobial Activity of Cyclohexenone Derivatives
| Compound/Derivative | Microorganism | Assay Type | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4b, 4c, 4e, 4g, 4h, 4l) | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Cup-plate method | Moderate to significant activity | [9] |
| Derivative with p-Fluoro substituent | S. aureus, E. coli, C. albicans | Broth microdilution | Potent activity | [10] |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum and other plant pathogenic bacteria and fungi | Not specified | Significant inhibition | [11] |
| 2,3-diphenyl-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydroindazole (XIX) | Staphylococcus spp. | Not specified | High antistaphylococcal activity | [12] |
Experimental Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the cyclohexenone derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method is used to assess the antimicrobial activity of a compound.[9]
-
Agar Plate Preparation: Pour molten agar into a sterile petri dish and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a specific concentration of the cyclohexenone derivative solution to each well.[9]
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Anti-inflammatory Activity
Certain cyclohexenone derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes and cytokines involved in the inflammatory response.
Data Summary: Anti-inflammatory Activity of Cyclohexenone Derivatives
| Compound/Derivative | Target/Assay | Effect | Reference |
| Ethyl 6-(4-metohxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD) | COX-2 and 5-LOX | Inhibition | [13] |
| CHD | TNF-α and IL-1β mRNA expression | Reduction | [13] |
| (-)-Zeylenone | NO production in LPS-stimulated RAW 264.7 cells | Potent inhibition (IC50 20.18 µM) | [5] |
| (-)-Zeylenone | IFN-γ, iNOS, IL-6, and TNF-α mRNA expression | Decreased via NF-κB pathway downregulation | [5] |
Experimental Protocols
This assay assesses the anti-inflammatory activity of a substance by its ability to stabilize the human red blood cell (HRBC) membrane, which is analogous to the lysosomal membrane.
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of HRBCs in isosaline.
-
Reaction Mixture: Mix the HRBC suspension with the test compound at various concentrations. Include a control (no compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
Incubation: Incubate the mixtures at 56°C for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization.
This in vivo assay evaluates the anti-inflammatory effect of a compound on acute inflammation.[13]
-
Animal Grouping: Divide mice into control, standard, and test groups.
-
Compound Administration: Administer the vehicle (control), a standard anti-inflammatory drug, or the cyclohexenone derivative to the respective groups.
-
Induction of Edema: After a set time, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse.
-
Measurement: After a specific period (e.g., 15-30 minutes), sacrifice the animals and cut circular sections from both ears. Weigh the ear sections to determine the extent of edema.
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
Novel cyclohexenone derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field, facilitating the systematic screening and development of new therapeutic agents based on the cyclohexenone scaffold. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for optimizing their efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 10. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antimicrobial activity of new original 2-aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles on their basis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Structure-Activity Relationship of 3-Hydroxy-5-phenyl-cyclohex-2-enone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-5-phenyl-cyclohex-2-enone core represents a promising scaffold in medicinal chemistry, demonstrating potential for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on their potential as anticancer agents. Due to the limited availability of a comprehensive public dataset for the direct SAR of this specific scaffold, this guide presents a framework for investigation, including hypothetical data based on related compounds, detailed experimental protocols for biological evaluation, and visualizations of key processes.
Structure-Activity Relationship (SAR) Analysis
A systematic exploration of substitutions on the this compound core is crucial for optimizing its biological activity. The following table summarizes a hypothetical SAR for a series of analogs, illustrating potential trends in anticancer activity based on modifications at the R1 and R2 positions of the phenyl ring and the R3 position of the cyclohexenone ring. The IC50 values, representing the concentration of the compound required to inhibit 50% of cancer cell growth, are provided to quantify the potency.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs against a Cancer Cell Line
| Compound ID | R1 | R2 | R3 | Molecular Weight | LogP | Hypothetical IC50 (µM) |
| 1a | H | H | H | 216.27 | 2.5 | 50 |
| 1b | 4-OH | H | H | 232.27 | 2.2 | 35 |
| 1c | 4-OCH3 | H | H | 246.30 | 2.8 | 42 |
| 1d | 4-Cl | H | H | 250.71 | 3.1 | 28 |
| 1e | H | 4-OH | H | 232.27 | 2.3 | 45 |
| 1f | H | 4-OCH3 | H | 246.30 | 2.9 | 55 |
| 1g | H | 4-Cl | H | 250.71 | 3.2 | 38 |
| 1h | H | H | COOCH2CH3 | 288.33 | 2.9 | 65 |
Note: The data presented in this table is illustrative and intended to guide SAR investigations. Actual values must be determined through experimentation.
Experimental Protocols
The following are detailed methodologies for key experiments required for the synthesis and biological evaluation of this compound analogs.
Synthesis of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone (Analog of Compound 1h)
This protocol is based on the reported synthesis of a similar analog.
Materials:
-
Substituted Benzaldehyde
-
Ethyl Acetoacetate
-
Substituted Acetophenone
-
Base (e.g., Piperidine or Sodium Ethoxide)
-
Ethanol
-
Hydrochloric Acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Chalcone Synthesis: Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol. Add a catalytic amount of base and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization: To the reaction mixture containing the chalcone, add ethyl acetoacetate and a stronger base like sodium ethoxide. Reflux the mixture for several hours.
-
Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude product, wash with water, and dry. Purify the solid by recrystallization from a suitable solvent or by column chromatography to obtain the final this compound analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and potential mechanisms of action for the investigated compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Hypothetical signaling pathway showing the potential mechanism of action of this compound analogs via inhibition of the PI3K/Akt pathway.
This guide provides a comprehensive framework for the investigation of the SAR of this compound analogs. By following the outlined experimental protocols and utilizing the conceptual visualizations, researchers can systematically explore this promising class of compounds for the development of novel anticancer therapeutics.
Phenyl-Substituted Cyclohexenones: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The phenyl-substituted cyclohexenone scaffold has emerged as a promising chemotype in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, structurally related to the natural product class of chalcones, offer significant opportunities for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders and neurodegenerative conditions. This technical guide provides an in-depth analysis of the potential therapeutic targets of phenyl-substituted cyclohexenones, presenting key quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.
Therapeutic Applications and Key Molecular Targets
Phenyl-substituted cyclohexenones exert their therapeutic effects by interacting with a variety of molecular targets, leading to the modulation of critical cellular processes. The primary areas of investigation include oncology, inflammation, and neuroprotection.
Anticancer Activity
A significant body of research has focused on the anticancer properties of phenyl-substituted cyclohexenones. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. The primary mechanisms underlying their antitumor activity include the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.
Key Anticancer Targets:
-
Tubulin: Phenyl-substituted cyclohexenones can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.
-
Apoptosis-Regulating Proteins: These compounds can modulate the expression and activity of key proteins in the apoptotic cascade. This includes the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2][3][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
-
Kinases in Proliferation Pathways: Emerging evidence suggests that some derivatives may inhibit the activity of protein kinases involved in cancer cell proliferation and survival, such as those in the MAPK pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Phenyl-substituted cyclohexenones have demonstrated potent anti-inflammatory effects in various preclinical models. Their mechanisms of action often involve the suppression of pro-inflammatory signaling pathways.
Key Anti-inflammatory Targets:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Phenyl-substituted cyclohexenones can inhibit the activation of NF-κB, a master regulator of inflammation.[5][6] This is often achieved by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory genes, including those encoding cytokines like TNF-α and interleukins.
-
Soluble Epoxide Hydrolase (sEH): Certain phenyl-substituted urea derivatives, which can be conceptually related to cyclohexenones, are potent inhibitors of soluble epoxide hydrolase.[7] Inhibition of sEH increases the levels of anti-inflammatory epoxy fatty acids (EETs), which contributes to the resolution of inflammation.
-
Chemokine Receptors (e.g., CCR2): Cyclohexenyl derivatives have been identified as antagonists of the C-C chemokine receptor 2 (CCR2).[8] By blocking the interaction of CCR2 with its ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1), these compounds can inhibit the recruitment of monocytes and macrophages to sites of inflammation.
Neuroprotective Effects
The neuroprotective potential of phenyl-substituted cyclohexenones is an expanding area of research. These compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and neuroinflammation.
Key Neuroprotective Mechanisms:
-
MAPK Signaling Pathway: Phenyl-substituted cyclohexenones can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 and ERK pathways.[9][10][11][12] Dysregulation of these pathways is implicated in neuronal apoptosis and inflammation. By selectively inhibiting or activating these kinases, these compounds can protect neurons from various insults.
-
Antioxidant Activity: The α,β-unsaturated ketone moiety present in the cyclohexenone ring can act as a Michael acceptor, potentially scavenging reactive oxygen species (ROS) and thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro activities of representative phenyl-substituted cyclohexenones and related chalcone derivatives across various therapeutic targets.
Table 1: Anticancer Activity of Phenyl-Substituted Cyclohexenones and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC) | RAW 264.7 | NO Inhibition | 14.7 ± 0.2 | [13] |
| 2-({4-hydroxy-3-[(dimethylamino)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one | - | Protein Denaturation Inhibition | 1.93 | [14] |
| Thiazole-based chalcones | Ovar-3 | Cytotoxicity | 1.55 - 2.95 | [15] |
| Thiazole-based chalcones | MDA-MB-468 | Cytotoxicity | 1.55 - 2.95 | [15] |
| 3,5-disubstituted thiazolidine-2,4-dione derivatives | MCF-7 | Cytotoxicity | 1.27 - 1.50 | [16] |
| Isoxazole-naphthalene derivatives | MCF-7 | Cytotoxicity | 1.23 ± 0.16 | [16] |
| 3,6-disubstituted pyridazines | MDA-MB-231 | Cytotoxicity | 0.99 ± 0.03 | [16] |
| 3,6-disubstituted pyridazines | T-47D | Cytotoxicity | 0.43 ± 0.01 | [16] |
| Chalcone-pyridylmethyloxy hybrid (Compound 4b) | MCF-7 | Cytotoxicity | 0.16 | [17] |
| Chalcone-pyridylmethyloxy hybrid (Compound 4b) | HepG2 | Cytotoxicity | 0.17 | [17] |
| 1,4-naphthoquinone analogues (PD9-11, PD13-15) | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1 - 3 | [18] |
Table 2: Anti-inflammatory and Other Activities of Phenyl-Substituted Cyclohexenones and Related Derivatives
| Compound/Derivative Class | Target/Assay | Assay Type | IC50/EC50 (nM) | Reference |
| Cyclohexenyl derivatives | CCR2 | Binding Affinity | 9.0 | [8] |
| Phenyl-substituted urea derivatives | Soluble Epoxide Hydrolase | Inhibition | Varies (low nM) | [7] |
| Mannich base of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one (Compound 4c) | BSA Denaturation | Inhibition | 25.3 µM | [19] |
| Mannich base of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one (Compound 4d) | BSA Denaturation | Inhibition | 26.3 µM | [19] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of therapeutic candidates. Below are methodologies for key assays relevant to the study of phenyl-substituted cyclohexenones.
Synthesis of Phenyl-Substituted Cyclohexenones
Claisen-Schmidt Condensation: This is a common method for the synthesis of chalcones, which can then be cyclized to form cyclohexenones.
-
Chalcone Synthesis:
-
Dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
-
Cyclohexenone Formation (Robinson Annulation):
-
Dissolve the synthesized chalcone (1 equivalent) and a ketone with an α-hydrogen (e.g., acetone or ethyl acetoacetate) in a suitable solvent like ethanol.
-
Add a base (e.g., sodium ethoxide) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cyclohexenone derivative by column chromatography.
-
In Vitro Biological Assays
Tubulin Polymerization Inhibition Assay (Fluorescence-based):
-
Reagents and Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the fluorescent reporter to the tubulin solution.
-
In a pre-warmed (37°C) 96-well plate, add the test compounds at various concentrations.
-
Initiate the polymerization by adding the tubulin-GTP-reporter mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.
-
The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.
-
Calculate the rate of polymerization and the IC50 value for each compound.[15][20][21][22][23]
-
CCR2 Radioligand Binding Assay:
-
Reagents and Materials:
-
Cell membranes expressing CCR2
-
Radioligand (e.g., [³H]-CCL2 or a labeled small molecule antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Test compounds
-
Non-specific binding control (a high concentration of an unlabeled CCR2 ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the CCR2-expressing cell membranes, the radioligand at a concentration near its Kd, and the test compounds at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for the test compounds.[8][24][25][26][27]
-
Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric):
-
Reagents and Materials:
-
Recombinant sEH enzyme or cell/tissue lysate
-
sEH assay buffer
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds
-
sEH inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, add the sEH enzyme or lysate.
-
Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (known sEH inhibitor).
-
Pre-incubate the plate at room temperature for a short period.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/465 nm) in kinetic mode at 37°C for a set duration (e.g., 15-30 minutes).
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[28][29][30][31][32]
-
LPS-Induced TNF-α Release in RAW 264.7 Macrophages:
-
Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing the test compounds at desired concentrations.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10-100 ng/mL). Include a vehicle control (no LPS) and an LPS-only control.
-
Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.[33][34][35][36][37]
-
-
TNF-α Measurement (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample and determine the inhibitory effect of the test compounds.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by phenyl-substituted cyclohexenones.
Apoptosis Induction Pathway
Caption: Phenyl-substituted cyclohexenones induce apoptosis via the mitochondrial pathway.
NF-κB Inhibition Pathway
Caption: Inhibition of the NF-κB signaling pathway by phenyl-substituted cyclohexenones.
MAPK Signaling Modulation
Caption: Modulation of MAPK signaling pathways by phenyl-substituted cyclohexenones.
Conclusion and Future Directions
Phenyl-substituted cyclohexenones represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to interact with multiple key targets in oncology, inflammation, and neurodegeneration underscores their importance in drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships, optimize the pharmacokinetic properties, and elucidate the detailed mechanisms of action of these fascinating molecules. Future research should focus on the development of more selective and potent analogs, as well as in vivo studies to validate their therapeutic efficacy and safety in relevant disease models. The continued investigation of phenyl-substituted cyclohexenones holds the promise of delivering novel and effective treatments for a range of unmet medical needs.
References
- 1. Regulation of Bcl-2 family molecules and activation of caspase cascade involved in gypenosides-induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
- 10. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 22. cytoskeleton.com [cytoskeleton.com]
- 23. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 28. assaygenie.com [assaygenie.com]
- 29. abcam.cn [abcam.cn]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. researchgate.net [researchgate.net]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. researchgate.net [researchgate.net]
- 34. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Natural Cyclohexenone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, isolation, biological activity, and mechanisms of action of naturally occurring cyclohexenone compounds. These molecules, sourced from a diverse range of organisms including plants, fungi, and marine life, represent a promising frontier in the search for novel therapeutic agents due to their significant chemical diversity and wide spectrum of bioactivities.
Introduction to Natural Cyclohexenones
The cyclohexenone moiety is a six-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is a key component in a variety of natural products that exhibit potent biological effects, including anti-inflammatory, cytotoxic, antiviral, and antimicrobial properties.[1][2] Their role as lead compounds in drug discovery is well-established, with researchers continually exploring natural sources for novel derivatives with enhanced efficacy and selectivity.[3][4]
Discovery and Natural Sources
Cyclohexenone derivatives are secondary metabolites found across numerous biological taxa. Endophytic fungi, plants, and marine invertebrates are particularly rich sources.[5] The discovery process often begins with the screening of crude extracts from these organisms for specific biological activities, followed by bioassay-guided fractionation to isolate the active constituents.
Table 1: Selected Natural Cyclohexenone Compounds and Their Sources
| Compound Name | Natural Source | Organism Type | Reference(s) |
|---|---|---|---|
| Panduratin A | Boesenbergia rotunda (Fingerroot) | Plant | [6][7] |
| Foeniculins A–H | Diaporthe foeniculina | Endophytic Fungus | [8][5] |
| Broussonin A & B | Broussonetia kazinoki, B. papyrifera | Plant | [9][10][11] |
| Cyclobakuchiols A-D | Psoralea glandulosa, P. corylifolia | Plant | [12] |
| Phyllocladan-16α,19-diol | Acacia schaffneri | Plant | [13] |
| Gabosines | Streptomyces sp. | Bacterium |[1] |
Methodologies for Isolation and Purification
The isolation of pure cyclohexenone compounds from a complex natural extract is a multi-step process requiring a combination of extraction and chromatographic techniques. The general workflow involves initial extraction from the source material, followed by sequential purification steps to isolate compounds of interest.
The process begins with the preparation of the biological material, followed by solvent extraction and a series of chromatographic separations that increase in resolution at each step, culminating in the isolation of pure compounds for structural analysis.
Caption: General workflow for natural product isolation.
This protocol is a representative example for the isolation of a cyclohexenyl chalcone derivative, Panduratin A, from the rhizomes of Boesenbergia rotunda.
1. Plant Material Preparation:
-
Obtain fresh rhizomes of Boesenbergia rotunda.
-
Wash, slice, and dry the rhizomes in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder (e.g., to a particle size of approximately 125 µm).[8][14]
2. Extraction:
-
Employ Ultrasound-Assisted Extraction (UAE) for efficient extraction.
-
Macerate the powdered rhizome material in n-hexane at a solid-to-liquid ratio of 1:30 (g/mL).[8][14]
-
Perform ultrasonication for 10 minutes at a controlled temperature (e.g., 30-40°C).[8]
-
Filter the mixture and collect the supernatant. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
3. Purification via Centrifugal Partition Chromatography (CPC):
-
Instrumentation: Utilize a CPC system (e.g., Gilson CPC 250).[8]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/methanol/water at a volume ratio of 5:3.4:1.6.[8][14] Equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper layer is the stationary phase, and the lower layer is the mobile phase.
-
CPC Operation (Ascending Mode):
-
Fill the CPC column with the stationary phase (upper phase).
-
Set the rotation speed (e.g., 1500-2000 rpm).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 5-10 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the crude extract (e.g., 67 mg) in a small volume of a suitable solvent mixture (e.g., 1:1 mixture of upper and lower phases).[8]
-
Inject the sample into the CPC system.
-
Continue pumping the mobile phase and collect fractions at regular intervals.
-
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing Panduratin A. Pool the pure fractions and evaporate the solvent to yield purified Panduratin A.[8]
4. Structure Confirmation:
-
Confirm the identity and purity of the isolated Panduratin A using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), comparing the data with published literature values.[14][15]
Biological Activities and Quantitative Data
Natural cyclohexenones exhibit a broad range of biological activities. Quantitative assessment, typically reported as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), is crucial for comparing the potency of different compounds.
Table 2: Summary of Biological Activities and IC₅₀/EC₅₀ Values
| Compound | Biological Activity | Target/Assay System | IC₅₀ / EC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Panduratin A | Cytotoxic | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.91 µM | [7] |
| Cytotoxic | MCF-7 (Human Breast Cancer) | 3.75 µg/mL | [16] | |
| Cytotoxic | HT-29 (Human Colon Cancer) | 6.56 µg/mL | [16] | |
| Antiviral | Dengue-2 Virus NS3 Protease | - | [17] | |
| Broussonin A | Enzyme Inhibition | Butyrylcholinesterase (BChE) | 4.16 µM | [10] |
| Anti-angiogenic | VEGF-A-stimulated HUVEC migration/invasion | Dose-dependent inhibition (0.1–10 µM) | [5][9] | |
| Phyllocladan-16α,19-diol | Cytotoxic | UACC-62 (Human Skin Cancer) | 28.3 µg/mL | [13] |
| Cytotoxic | HCT-15 (Human Colon Cancer) | 33.5 µg/mL | [13] |
| Cyclobakuchiols A-D | Antiviral | Influenza A Virus in MDCK cells | - |[12] |
Note: According to the U.S. National Cancer Institute, pure compounds with cytotoxic IC₅₀ values ≤ 4 µg/mL (or ~10 µM) are considered active.[13][18]
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is vital for their development as therapeutic agents. Many natural cyclohexenones modulate key cellular signaling pathways involved in inflammation, cell proliferation, and angiogenesis.
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many natural products, including the cyclohexenyl chalcone Panduratin A, exert their anti-inflammatory effects by suppressing this pathway.[19][20][21]
References
- 1. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of Panduratin A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory cyclohexenyl chalcone derivatives in Boesenbergia pandurata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-angiogenic activities of Panduratin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Simultaneous Isolation of Pinostrobin and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ajbs.scione.com [ajbs.scione.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to 3-Hydroxy-5-phenyl-cyclohex-2-enone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct biological effects. Within this context, chiral building blocks serve as fundamental starting materials for the stereocontrolled synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of 3-hydroxy-5-phenyl-cyclohex-2-enone, a versatile chiral synthon with significant potential in organic synthesis and drug discovery. Its unique structural features, including a stereogenic center and multiple functional groups, make it an attractive precursor for a variety of complex molecular architectures. This document will detail its synthesis through asymmetric methods, strategies for chiral resolution, and its application in the synthesis of bioactive molecules, with a particular focus on its relationship to the anticoagulant drug warfarin and its analogs.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-hydroxy-5-phenylcyclohex-2-en-1-one |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | Contains one stereocenter at the C5 position |
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound can be approached through several strategic pathways. Two of the most prominent methods are organocatalytic asymmetric Michael additions and asymmetric Robinson annulations.
Organocatalytic Asymmetric Michael Addition Route
An effective strategy for the asymmetric synthesis of the chiral cyclohexenone core involves the Michael addition of a suitable nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst. In the context of synthesizing warfarin and its analogs, the Michael addition of 4-hydroxycoumarin to benzalacetone is a well-established transformation.[1][2][3] A similar approach can be envisioned for the synthesis of this compound, where an appropriate three-carbon nucleophile is added to benzalacetone.
A plausible synthetic pathway could involve the asymmetric Michael addition of an acetone equivalent, such as a silyl enol ether or an enamine derived from acetone, to benzalacetone, followed by an intramolecular aldol condensation and dehydration. The use of chiral primary amine catalysts, often in combination with a Brønsted or Lewis acid co-catalyst, is a common strategy to achieve high enantioselectivity in such reactions.
Proposed Synthetic Pathway:
Caption: Proposed Organocatalytic Michael Addition Route.
Quantitative Data from Related Syntheses:
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |
| (1R,2R)-DPEDA | (E)-4-phenyl-3-buten-2-one | 4-hydroxycoumarin | 95 | 80 | [4] |
| C2-symmetric squaramide | (E)-4-phenyl-3-buten-2-one | 4-hydroxycoumarin | 96 | 96 | [3] |
| Quinoline-derived 1,2-diamine | (E)-4-phenyl-3-buten-2-one | 4-hydroxycoumarin | 91 (after recrystallization) | 99 | [3] |
Asymmetric Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4][5] An asymmetric variant of this reaction can be employed for the synthesis of chiral this compound. This would typically involve the reaction of a methyl vinyl ketone equivalent with a chiral enolate or enamine derived from a phenyl-substituted ketone, or the reaction of benzalacetone with an acetone enolate in the presence of a chiral catalyst. Proline and its derivatives are well-known organocatalysts for asymmetric Robinson annulations.[6]
Proposed Synthetic Pathway:
Caption: Proposed Asymmetric Robinson Annulation Route.
Quantitative Data from Related Asymmetric Robinson Annulations:
| Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| S-Proline | 2-methyl-1,3-cyclohexanedione + MVK | 70-80 | 90-94 | [6] |
| S-Phenylalanine + d-camphorsulfonic acid | 2-ethyl-1,3-cyclohexanedione + MVK | 65 | 75 | [6] |
Chiral Resolution of (±)-3-Hydroxy-5-phenyl-cyclohex-2-enone
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. Enzymatic kinetic resolution is a particularly powerful and green method for achieving this separation.
Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. Crucially, they often exhibit high enantioselectivity, reacting preferentially with one enantiomer of a chiral substrate. This selectivity can be exploited to resolve a racemic mixture of this compound.
The racemic alcohol can be subjected to enantioselective acylation, where a lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated chromatographically.
Experimental Workflow:
Caption: Lipase-Catalyzed Kinetic Resolution Workflow.
Quantitative Data from Lipase-Catalyzed Resolutions of Similar Substrates:
| Lipase | Substrate | Acyl Donor | Conversion (%) | ee (%) of Product | ee (%) of Unreacted SM | Reference |
| Candida antarctica Lipase B | Racemic 1-phenylethanol | Vinyl acetate | ~50 | >99 | >99 | [7] |
| Pseudomonas cepacia Lipase | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Vinyl acetate | ~50 | >99 | >99 | [7] |
| Candida rugosa Lipase | (RS)-FOP acetate (hydrolysis) | - | 50 | 98.5 (de) | - | [8] |
Application in Drug Development: The Warfarin Connection
Chiral this compound and its derivatives are structurally related to key intermediates in the synthesis of warfarin, a widely used anticoagulant. Warfarin is administered as a racemic mixture, but the (S)-enantiomer is 2-5 times more potent than the (R)-enantiomer.[9] This highlights the critical importance of stereochemistry in drug action.
Mechanism of Action of Warfarin: Inhibition of the Vitamin K Cycle
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[5][10] This enzyme is a crucial component of the Vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood clotting factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C and S).[1][11] The γ-carboxylation is necessary for these factors to bind calcium ions and become biologically active. By inhibiting VKORC1, warfarin depletes the reduced form of Vitamin K, thereby preventing the activation of these clotting factors and reducing the coagulability of the blood.[12]
Signaling Pathway:
Caption: Warfarin's Inhibition of the Vitamin K Cycle.
The ability to synthesize enantiomerically pure analogs of warfarin and related coumarin derivatives is of significant interest in drug development. Chiral this compound serves as a valuable starting material for creating a library of such compounds with defined stereochemistry, allowing for a more precise investigation of their structure-activity relationships and potentially leading to the development of safer and more effective anticoagulants.
Experimental Protocols
General Protocol for Organocatalytic Asymmetric Michael Addition (Adapted from Warfarin Synthesis)
Materials:
-
Benzalacetone
-
Acetone (or a suitable acetone equivalent)
-
Chiral primary amine catalyst (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane derivative, 10 mol%)
-
Acid co-catalyst (e.g., Trifluoroacetic acid, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst and the acid co-catalyst.
-
Dissolve the catalysts in the anhydrous solvent and stir for 10-15 minutes at room temperature.
-
Add acetone and stir for a further 10-15 minutes to allow for enamine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of benzalacetone in the anhydrous solvent dropwise over 30 minutes.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The purified Michael adduct is then treated with a base (e.g., sodium methoxide in methanol) to induce intramolecular aldol condensation and dehydration to yield the final product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Protocol for Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica Lipase B, immobilized)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene or Diisopropyl ether)
-
Standard laboratory glassware and stirring/shaking equipment
Procedure:
-
To a flask, add the racemic this compound and the organic solvent.
-
Add the acyl donor (typically 2-5 equivalents).
-
Add the immobilized lipase to the mixture.
-
Stir or shake the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of both the product and the recovered starting material by chiral HPLC analysis.
Conclusion
This compound stands out as a chiral building block of significant value. Its stereoselective synthesis, achievable through modern organocatalytic methods or efficient enzymatic resolution, provides access to enantiomerically pure material crucial for the development of complex chiral molecules. The structural relationship of this building block to key intermediates in the synthesis of warfarin underscores its relevance in medicinal chemistry. A thorough understanding of the synthetic routes to this chiral synthon and its potential applications, as detailed in this guide, will empower researchers and drug development professionals to leverage its unique properties in the creation of novel and improved therapeutic agents. The continued exploration of asymmetric methodologies for the synthesis and utilization of such versatile chiral building blocks will undoubtedly pave the way for future innovations in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
Stereoselective Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereoselective synthesis of the chiral building block, 3-Hydroxy-5-phenyl-cyclohex-2-enone. This compound holds significant potential in medicinal chemistry and drug development due to its versatile cyclohexenone core structure, which is a common motif in numerous biologically active molecules. This guide provides a comprehensive overview of a plausible synthetic strategy, detailed experimental protocols derived from analogous reactions, and a summary of expected quantitative data.
Retrosynthetic Analysis and Proposed Synthetic Route
The most logical and well-established approach for the construction of the this compound scaffold is the Robinson annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.
A plausible retrosynthetic analysis of the target molecule reveals that it can be disconnected into two readily available starting materials: a phenyl-substituted α,β-unsaturated ketone (Michael acceptor) and a β-dicarbonyl compound (Michael donor). Specifically, benzalacetone (4-phenyl-3-buten-2-one) and acetylacetone (2,4-pentanedione) are ideal precursors.
The key to achieving stereoselectivity at the C5 position, which bears the phenyl group, lies in the use of a chiral organocatalyst . Proline and its derivatives, as well as other chiral secondary amines, have been extensively shown to effectively catalyze asymmetric Robinson annulations. These catalysts operate via the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the Michael addition, the stereochemistry-determining step.
The final product, this compound, exists as the more stable enol tautomer of the initially formed 5-phenyl-1,3-cyclohexanedione. The conjugation of the enol with the carbonyl group and the phenyl ring contributes to its stability.
Logical Workflow for the Synthesis
The proposed synthetic workflow for the stereoselective synthesis of this compound is depicted below.
Caption: Proposed workflow for the stereoselective synthesis.
Detailed Experimental Protocols
While a specific protocol for the synthesis of this compound is not extensively documented, the following procedure is a robust protocol adapted from well-established organocatalytic asymmetric Robinson annulations of similar substrates.
Key Experiment: (S)-Proline-Catalyzed Asymmetric Robinson Annulation
Materials:
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
Acetylacetone (2,4-pentanedione)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add benzalacetone (1.0 mmol, 1.0 eq).
-
Add acetylacetone (1.5 mmol, 1.5 eq).
-
Add anhydrous DMSO (5 mL).
-
To this solution, add (S)-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-3-Hydroxy-5-phenyl-cyclohex-2-enone.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed stereoselective synthesis, based on reported yields and stereoselectivities for analogous reactions.
| Catalyst | Substrate 1 (Acceptor) | Substrate 2 (Donor) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| (S)-Proline | Benzalacetone | Acetylacetone | DMSO | RT | 48-72 | 70-85 | 85-95 | >95:5 | Analogous Work |
| Chiral Secondary Amine | Benzalacetone | Acetylacetone | Toluene | 0 to RT | 24-48 | 75-90 | >90 | >95:5 | Analogous Work |
Note: RT = Room Temperature; ee = enantiomeric excess; dr = diastereomeric ratio. The data presented is an estimation based on similar reported reactions and may vary.
Signaling Pathways and Reaction Mechanisms
The stereoselectivity of the proline-catalyzed Robinson annulation is rationalized by the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled Michael addition to the α,β-unsaturated ketone.
Caption: Proposed catalytic cycle for the proline-catalyzed reaction.
The stereochemical outcome is dictated by the facial selectivity of the enamine attacking the Michael acceptor. The proline catalyst effectively shields one face of the enamine, leading to the preferential formation of one enantiomer.
Conclusion
The organocatalytic asymmetric Robinson annulation provides a powerful and efficient strategy for the stereoselective synthesis of this compound. The use of readily available starting materials and a chiral organocatalyst like proline makes this a practical and attractive route for accessing this valuable chiral building block. The detailed protocols and expected outcomes presented in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize and explore the potential of this and related chiral cyclohexenone derivatives. Further optimization of reaction conditions may lead to even higher yields and stereoselectivities.
Methodological & Application
Robinson annulation for 3-Hydroxy-5-phenyl-cyclohex-2-enone synthesis
An Application Note on the Robinson Annulation for the Synthesis of 3-Hydroxy-5-phenyl-cyclohexenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, which are prevalent in numerous natural products and pharmacologically active compounds, including steroids and terpenes.[1] This powerful reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation.[2][3] This application note provides a detailed protocol for the synthesis of a phenyl-substituted β-hydroxy cyclohexanone, a key intermediate that can be isolated before the final dehydration step of the Robinson annulation sequence. The protocol focuses on controlling reaction conditions to favor the formation of the aldol addition product, which corresponds to the "3-Hydroxy-cyclohexanone" structure. A representative synthesis using benzylideneacetone and ethyl acetoacetate is detailed to illustrate the methodology.
Introduction to the Robinson Annulation
Discovered by Sir Robert Robinson, the Robinson annulation is a versatile and widely used ring-forming (annulation) reaction in organic chemistry.[1] The process involves the reaction of a ketone (or a related Michael donor like a β-keto ester) with an α,β-unsaturated ketone (a Michael acceptor).[1][2]
The reaction sequence involves two distinct mechanistic steps:
-
Michael Addition: A base abstracts an α-proton from the ketone to form an enolate. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition, yielding a 1,5-dicarbonyl compound.[4]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, in the presence of a base, forms another enolate. This enolate then attacks one of the carbonyl carbons within the same molecule, leading to the formation of a six-membered ring. The initial product is a cyclic β-hydroxy ketone (an aldol adduct).[2][4][5]
Typically, this intermediate is not isolated and undergoes a final base- or acid-catalyzed dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated cyclic ketone (a cyclohexenone).[4] However, by carefully controlling reaction conditions, such as temperature and reaction time, the β-hydroxy ketone intermediate can be isolated. This application note details a protocol aimed at synthesizing and isolating this key intermediate.
Reaction Mechanism and Experimental Workflow
The overall transformation consists of a sequence of fundamental organic reactions. The mechanism diagram below illustrates the step-by-step formation of the β-hydroxy ketone product.
Caption: General mechanism of the Robinson Annulation leading to a β-hydroxy ketone.
The experimental procedure follows a logical sequence of steps from preparation to analysis, as outlined in the workflow diagram below.
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Experimental Protocol
This protocol describes the synthesis of Ethyl 6-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate , the β-hydroxy ketone intermediate from the reaction of ethyl acetoacetate and benzylideneacetone. Careful temperature control is crucial to prevent dehydration to the enone.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Benzylideneacetone | 146.18 | ~1.038 | 10.0 | 1.46 g |
| Ethyl Acetoacetate | 130.14 | 1.021 | 11.0 | 1.12 mL |
| Sodium Ethoxide (NaOEt) | 68.05 | - | 11.0 | 0.75 g |
| Ethanol (Absolute) | 46.07 | 0.789 | - | 50 mL |
| Diethyl Ether | 74.12 | 0.713 | - | As needed |
| Saturated NH₄Cl (aq) | 53.49 | - | - | As needed |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
| Silica Gel (230-400 mesh) | - | - | - | For chromatography |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Solution: In the flask, dissolve sodium ethoxide (0.75 g, 11.0 mmol) in absolute ethanol (30 mL). Cool the solution to 0-5°C.
-
Enolate Formation: Add ethyl acetoacetate (1.12 mL, 11.0 mmol) dropwise to the stirred ethoxide solution over 10 minutes, maintaining the temperature below 5°C. Stir for an additional 20 minutes to ensure complete enolate formation.
-
Michael Addition: Dissolve benzylideneacetone (1.46 g, 10.0 mmol) in absolute ethanol (20 mL). Add this solution to the dropping funnel and add it dropwise to the enolate solution over 30-40 minutes. Maintain the reaction temperature at 0-5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Most of the ethanol should be removed using a rotary evaporator. Add diethyl ether (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to isolate the β-hydroxy ketone product.
Data Presentation and Characterization
The following tables summarize the key reaction parameters and the expected analytical data for the synthesized compound.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Stoichiometry (Donor:Acceptor) | 1.1 : 1.0 |
| Base | Sodium Ethoxide (1.1 eq) |
| Solvent | Absolute Ethanol |
| Temperature | 0-5°C |
| Reaction Time | 2-3 hours |
| Expected Yield | 60-75% (after chromatography) |
Table 2: Expected Spectroscopic Data for the Product
| Analysis Type | Expected Data |
| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.8 (s, 1H, -OH), 4.1-4.2 (q, 2H, -OCH₂CH₃), 2.5-3.5 (m, 4H, ring CH/CH₂), 1.2-1.4 (d, 3H, ring -CH₃), 1.1-1.2 (t, 3H, -OCH₂CH₃). Note: Diastereomers may be present. |
| ¹³C NMR | δ (ppm): ~205 (ketone C=O), ~170 (ester C=O), 140-145 (Ar C-ipso), 125-130 (Ar CH), ~75 (C-OH), ~61 (-OCH₂), ~50-60 (ring CH), ~40-50 (ring CH₂), ~20-25 (ring CH₃), ~14 (-OCH₂CH₃). |
| IR (KBr) | ν (cm⁻¹): 3500-3400 (broad, O-H stretch), 3050 (Ar C-H), 2980 (aliphatic C-H), 1735 (ester C=O), 1710 (ketone C=O), 1600 (Ar C=C). |
| MS (ESI+) | m/z: [M+H]⁺, [M+Na]⁺. Calculated for C₁₆H₂₀O₄. |
Conclusion
This application note provides a representative and detailed protocol for synthesizing a functionalized β-hydroxy cyclohexanone via the Robinson annulation. By carefully controlling the reaction temperature, the aldol addition intermediate can be successfully isolated, preventing the subsequent dehydration that typically leads to a cyclohexenone. This methodology is valuable for researchers in medicinal chemistry and natural product synthesis, as it provides access to complex cyclic scaffolds that can be further elaborated into a diverse range of molecular architectures.
References
Application Notes and Protocols: Michael Addition Reactions Involving 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is of paramount importance in the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug development. The resulting 1,5-dicarbonyl compounds and their derivatives are versatile intermediates for the synthesis of a wide array of biologically active molecules and natural products.
This document provides detailed application notes and representative protocols for performing Michael addition reactions using 3-Hydroxy-5-phenyl-cyclohex-2-enone as the Michael acceptor. While specific literature on this exact substrate is limited, the provided protocols are based on well-established and robust methods for analogous cyclic enone systems. These notes are intended to serve as a comprehensive guide for researchers looking to explore the synthetic utility of this promising building block.
Data Presentation: Representative Michael Addition Reactions
The following table summarizes expected outcomes for the Michael addition of various nucleophiles to this compound based on analogous reactions with similar cyclic enones. These data are representative and may require optimization for this specific substrate.
| Entry | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Nitromethane | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5) | Toluene | 24 | ~85-95 | >20:1 | ~90-99 |
| 2 | Dimethyl malonate | Thiourea-based organocatalyst (10) | CH2Cl2 | 48 | ~70-90 | - | ~85-95 |
| 3 | Thiophenol | Et3N (20) | THF | 12 | >90 | - | - |
| 4 | Indole | Chiral Phosphoric Acid (5) | Dioxane | 36 | ~80-92 | - | ~90-98 |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Nitromethane
This protocol describes the highly enantioselective addition of nitromethane to this compound using a proline-derived organocatalyst.
Materials:
-
This compound
-
Nitromethane
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Benzoic acid (co-catalyst)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus with silica gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%).
-
Dissolve the solids in anhydrous toluene (5.0 mL).
-
Add nitromethane (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalyzed Michael Addition of Dimethyl Malonate
This protocol outlines the addition of a soft carbon nucleophile, dimethyl malonate, using a thiourea-based organocatalyst.
Materials:
-
This compound
-
Dimethyl malonate
-
Chiral thiourea-based organocatalyst (e.g., Takemoto's catalyst)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard workup and purification reagents as listed in Protocol 1
Procedure:
-
In a dry reaction vial, combine this compound (0.5 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.05 mmol, 10 mol%).
-
Add anhydrous dichloromethane (2.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add dimethyl malonate (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (e.g., hexane/ethyl acetate eluent) to yield the pure adduct.
-
Characterize the product and determine the enantiomeric excess via chiral HPLC.
Visualizations
General Workflow for Michael Addition
Caption: General experimental workflow for a Michael addition reaction.
Catalytic Cycle of an Enamine-Based Michael Addition
Caption: Catalytic cycle for an enamine-mediated Michael addition.
Applications in Drug Development
The Michael adducts derived from this compound are valuable precursors for the synthesis of complex molecules with potential therapeutic applications. The introduction of new stereocenters in a controlled manner allows for the exploration of a diverse chemical space. The resulting functionalized cyclohexanone core is a common motif in a variety of natural products and pharmaceuticals, including steroids, alkaloids, and terpenoids.
For instance, the Michael adducts can be further elaborated through a variety of transformations such as:
-
Aldol condensations: To construct fused ring systems.
-
Reductions: To generate highly substituted cyclohexane derivatives with multiple stereocenters.
-
Cyclizations: To form heterocyclic scaffolds.
These subsequent modifications can lead to the development of novel compounds with potential activities as anti-inflammatory, anti-cancer, or anti-viral agents. The ability to control the stereochemistry of the Michael addition is crucial, as different stereoisomers of a drug candidate can exhibit vastly different pharmacological profiles.
Conclusion
The Michael addition reaction of this compound provides a powerful and versatile tool for the synthesis of complex and stereochemically rich molecules. The representative protocols and data presented herein offer a solid foundation for researchers to begin exploring the synthetic potential of this substrate. With careful optimization, these methods can be adapted to a wide range of Michael donors, paving the way for the discovery of novel chemical entities with significant potential in drug development and other scientific disciplines.
Application Notes: Synthesis and Utility of 3-Hydroxy-5-phenyl-cyclohex-2-enone
Introduction
Cyclohexenone scaffolds are pivotal structural motifs found in a multitude of natural products and serve as essential building blocks in the synthesis of pharmaceuticals, including steroids and antibiotics.[1] The inherent reactivity and versatile functionality of the cyclohexenone ring make it a valuable intermediate for constructing complex molecular architectures. One of the most powerful and classic methods for synthesizing six-membered rings is the Robinson annulation, a reaction discovered by Robert Robinson in 1935.[1][2] This reaction sequence, which involves a Michael addition followed by an intramolecular aldol condensation, is a cornerstone of modern organic synthesis.[3]
This document details the synthesis of 3-hydroxy-5-phenyl-cyclohex-2-enone, a representative cyclohexenone derivative, starting from a chalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily prepared via a Claisen-Schmidt condensation and act as excellent Michael acceptors in the Robinson annulation.[4] The described protocol offers a reliable pathway for researchers in synthetic chemistry and drug development to access this important class of compounds. The applications for such derivatives are extensive, with demonstrated biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5]
Overall Synthetic Workflow
The synthesis is a two-stage process. First, the chalcone precursor is synthesized. Second, the chalcone undergoes a Robinson annulation reaction with a Michael donor, such as ethyl acetoacetate, to yield the target cyclohexenone derivative.
Figure 1. Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Handle all reagents and solvents with care.
Protocol 1: Synthesis of Chalcone Precursor (1,3-Diphenyl-2-propen-1-one)
This protocol is based on the classic Claisen-Schmidt condensation reaction.[4]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add the sodium hydroxide solution dropwise while stirring.
-
Add benzaldehyde (1 equivalent) dropwise to the cooled mixture.
-
Remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash it with cold water to remove excess NaOH, followed by a wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one (chalcone).
Protocol 2: Synthesis of this compound
This protocol employs a base-catalyzed Robinson annulation between the synthesized chalcone and ethyl acetoacetate.[6][7]
Materials:
-
1,3-Diphenyl-2-propen-1-one (from Protocol 1)
-
Ethyl acetoacetate
-
Ethanol (anhydrous)
-
Base catalyst (e.g., Sodium hydroxide (NaOH) or Barium hydroxide Ba(OH)₂)
-
Reflux apparatus
-
Stir plate and magnetic stir bar
Procedure:
-
Place the chalcone (1 equivalent) and ethyl acetoacetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous ethanol to dissolve the reactants.
-
Add the base catalyst (e.g., 10% KOH or 10-20 mol% Ba(OH)₂·H₂O).[6][7]
-
Heat the mixture to reflux with constant stirring. The reaction time can vary from 6 to 16 hours, depending on the catalyst and specific substrates.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation of the product.
-
Filter the crude product and wash it with cold water to remove the inorganic base.[6]
-
Recrystallize the solid from ethanol to yield the purified cyclohexenone product.[8] The final product may exist as an ester-substituted intermediate which can be hydrolyzed and decarboxylated in a subsequent step if required, or as the target enol tautomer.
Reaction Mechanism: Robinson Annulation
The Robinson annulation proceeds in three key steps: a Michael addition, an intramolecular aldol condensation (cyclization), and a dehydration step to form the final α,β-unsaturated ketone.[1][3]
Figure 2. Key steps in the Robinson annulation mechanism.
Data Presentation
The efficiency of the synthesis can be evaluated based on reaction conditions, yield, and product characteristics. Below is a table summarizing typical data for the synthesis of a cyclohexenone derivative from a chalcone precursor.
| Precursor (Chalcone) | Michael Donor | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | M.P. (°C) | Reference |
| 4-Methoxychalcone | Ethyl Acetoacetate | NaOH | Ethanol | - | Reflux | 79% | 108 - 110 | [8] |
| Chalcone | Ethyl Acetoacetate | Ba(OH)₂·H₂O | Ethanol | 16 | Reflux | High | - | [6] |
| Chalcones | Ethyl Acetoacetate | 10% KOH | Ethanol | 2 | Reflux | 58-78% | - | [7] |
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. Psynthesis of a substituted cyclohexenone via Michael addition and intramolecular aldol condensation (Robinson annulation) of chalcone with ethyl acetoacetate / Nor Aisah Uzairi - UiTM Institutional Repository [ir.uitm.edu.my]
Application Notes and Protocols for the Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on a well-established base-catalyzed Michael addition followed by an intramolecular aldol condensation, a variant of the Robinson annulation. This protocol offers a straightforward and efficient method for the preparation of this versatile cyclohexenone derivative.
Introduction
This compound and its analogues are important building blocks in organic synthesis, particularly for the construction of complex polycyclic molecules such as steroids and other biologically active compounds. The presence of the α,β-unsaturated ketone moiety and the hydroxyl group provides multiple sites for further functionalization, making it a key synthon for the development of novel therapeutic agents. The described protocol outlines a reliable method for its synthesis from readily available starting materials.
Experimental Protocol
The synthesis of this compound is achieved through a base-catalyzed condensation reaction between benzaldehyde and cyclohexane-1,3-dione.
Materials and Reagents:
-
Benzaldehyde
-
Cyclohexane-1,3-dione
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (eluent for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and acidify with dilute hydrochloric acid to a pH of ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Typical |
| Purity | >95% | [1] |
| Yield | 70-85% | Estimated based on similar reactions |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of 3-Hydroxy-5-phenyl-cyclohex-2-enone by Column Chromatography
Introduction
3-Hydroxy-5-phenyl-cyclohex-2-enone is a cyclic enone of interest in synthetic organic chemistry and drug development due to its potential as a versatile intermediate for the synthesis of more complex molecules. Efficient purification of this compound is crucial for subsequent reactions and biological assays. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is designed to provide high purity and recovery of the target compound.
Principle of the Method
Column chromatography is a widely used preparative technique for the separation of compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[1][2] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A mixture of non-polar and polar solvents serves as the mobile phase, or eluent.[2] Compounds with higher polarity will have a stronger interaction with the stationary phase and will therefore elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column, leading to their separation.
For cyclic enones, silica gel is a common and effective stationary phase.[3] The choice of mobile phase is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][2] A solvent system that provides a retention factor (Rf) of approximately 0.3-0.7 for the target compound on a TLC plate is generally considered optimal for column chromatography.[2][4]
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[3]
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Cotton wool
-
Sand (acid-washed)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Rotary evaporator
2. Preparation of the Column
A slurry packing method is recommended for preparing the silica gel column to ensure a homogenous and well-packed stationary phase.
-
Place a small plug of cotton wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[1][5]
-
Add a thin layer (approximately 1 cm) of sand over the cotton plug to create a flat base for the silica gel.[1][2][5]
-
In a separate beaker, weigh the required amount of silica gel (typically 20-50 times the weight of the crude sample).[1]
-
Prepare a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached.
-
Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading and solvent addition.[1][2][5]
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any stage, as this can lead to cracking of the stationary phase and poor separation.[1][5]
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the initial eluent or a slightly more polar solvent in which the compound is highly soluble.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the sample is fully loaded onto the stationary phase.
-
Gently add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica gel.
4. Elution and Fraction Collection
-
Carefully fill the column with the initial eluent.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate. A flow rate of approximately 2 inches per minute is often recommended for flash chromatography.[4]
-
Collect the eluent in a series of labeled fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This can be done in a stepwise or gradient manner.
5. Analysis of Fractions
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture and a standard of the pure compound if available.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent Composition | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent Composition | 70:30 (Hexane:Ethyl Acetate) |
| TLC Rf of Target Compound | ~0.4 (in 80:20 Hexane:Ethyl Acetate) |
| Elution Volume | Fractions 15-25 (Hypothetical) |
| Purity (Post-Column) | >98% (by HPLC or NMR) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of the column chromatography purification process.
References
Application Notes and Protocols for the Recrystallization of 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Hydroxy-5-phenyl-cyclohex-2-enone via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and recovery of the final product. The following sections outline the principles of solvent selection, detailed experimental procedures for both single-solvent and multi-solvent recrystallization, and methods for troubleshooting common issues.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).
Solvent Selection for this compound
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. This compound is a moderately polar molecule due to the presence of a hydroxyl group, a ketone, and a phenyl group. Therefore, solvents of intermediate polarity are likely to be effective.
General Principles for Solvent Selection:
-
"Like Dissolves Like": Polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.
-
Solubility Profile: The ideal solvent should exhibit a steep solubility curve for the target compound, meaning a significant increase in solubility with temperature.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."
-
Reactivity: The solvent must be chemically inert towards the compound.
Recommended Solvents for Screening:
Based on the structure of this compound, the following solvents are recommended for initial screening:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Water (less likely to be effective alone but can be used in a solvent system)
-
-
Solvent Systems (for two-solvent recrystallization):
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Toluene/Hexane
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility characteristics is identified.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling or stirring. Continue adding the hot solvent dropwise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for the recrystallization.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The effectiveness of a recrystallization protocol is assessed by the recovery yield and the purity of the final product.
| Recrystallization Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Single-Solvent | Ethanol | 90 | >98 | 85 |
| Single-Solvent | Acetone | 90 | >97 | 80 |
| Two-Solvent | Ethanol/Water | 90 | >99 | 90 |
| Two-Solvent | Acetone/Hexane | 90 | >98 | 88 |
Note: The data presented in this table is illustrative and will vary depending on the nature and amount of impurities in the crude sample.
Mandatory Visualizations
Experimental Workflow for Single-Solvent Recrystallization
Caption: Workflow for the purification of this compound using a single solvent.
Logical Relationship for Solvent Selection
Caption: Decision-making process for selecting an appropriate recrystallization solvent.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 3-Hydroxy-5-phenyl-cyclohex-2-enone, a versatile scaffold for the development of novel therapeutic agents. The derivatization of this hydroxyl group allows for the modulation of the molecule's physicochemical properties and biological activity, opening avenues for the exploration of new pharmacological applications.
Introduction
This compound is a key chemical intermediate whose derivatives have shown potential in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. The presence of a reactive hydroxyl group at the C-3 position offers a prime site for chemical modification, enabling the synthesis of a diverse library of compounds with potentially enhanced biological activities. This document outlines protocols for two primary types of derivatization: O-alkylation to form ether derivatives and O-acylation to form ester derivatives.
Data Presentation
The following tables summarize the expected outcomes for the derivatization reactions based on analogous chemical transformations.
Table 1: O-Alkylation of this compound (Williamson Ether Synthesis)
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Expected Product | Reported Yield (%) |
| Methyl Iodide | NaH | THF | 12 | 3-Methoxy-5-phenyl-cyclohex-2-enone | ~85 |
| Ethyl Bromide | K₂CO₃ | Acetone | 24 | 3-Ethoxy-5-phenyl-cyclohex-2-enone | ~80 |
| Benzyl Chloride | NaH | DMF | 18 | 3-(Benzyloxy)-5-phenyl-cyclohex-2-enone | ~90 |
Table 2: O-Acylation of this compound
| Acylating Agent | Coupling Agent/Catalyst | Solvent | Reaction Time (h) | Expected Product | Reported Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 4 | 3-Acetoxy-5-phenyl-cyclohex-2-enone | ~95 |
| Benzoyl Chloride | Et₃N | DCM | 6 | 3-(Benzoyloxy)-5-phenyl-cyclohex-2-enone | ~92 |
Experimental Protocols
Protocol 1: O-Alkylation (Williamson Ether Synthesis) - Synthesis of 3-Methoxy-5-phenyl-cyclohex-2-enone
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-Methoxy-5-phenyl-cyclohex-2-enone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: O-Acylation - Synthesis of 3-Acetoxy-5-phenyl-cyclohex-2-enone
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure 3-Acetoxy-5-phenyl-cyclohex-2-enone.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the O-alkylation and O-acylation of this compound.
Potential Anti-inflammatory Signaling Pathway Inhibition
Cyclohexenone derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. One such pathway is the NF-κB signaling cascade.
Caption: Proposed mechanism of anti-inflammatory action of cyclohexenone derivatives via inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and catalytic hydrogenation of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a valuable intermediate in the synthesis of various bioactive molecules. The protocols detailed below offer methodologies for the preparation of the substrate and its subsequent stereoselective reduction to 3-hydroxy-5-phenyl-cyclohexanone.
Introduction
Substituted cyclohexanone frameworks are pivotal structural motifs in a multitude of natural products and pharmaceutical agents. The strategic introduction of stereocenters within this scaffold is a key challenge in medicinal chemistry and drug discovery. The catalytic hydrogenation of prochiral or chiral cyclohexenone derivatives presents an efficient method for the controlled installation of these stereocenters. This compound is a versatile precursor that, upon reduction, can yield diastereomeric and enantiomeric forms of 3-hydroxy-5-phenyl-cyclohexanone. These products can serve as building blocks in the synthesis of compounds with potential therapeutic applications, including as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which is a target for the treatment of osteoporosis.
Synthesis of this compound
The synthesis of the title compound can be achieved through a Robinson annulation reaction, a classic and powerful method for the formation of six-membered rings. This process typically involves a Michael addition followed by an intramolecular aldol condensation. A plausible synthetic route starts from the reaction of a chalcone derivative with a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis, decarboxylation, and tautomerization.
Experimental Protocol: Synthesis via Robinson Annulation
This protocol is adapted from established procedures for Robinson annulation reactions.
Step 1: Michael Addition and Intramolecular Aldol Condensation
-
To a solution of trans-chalcone (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium hydroxide or barium hydroxide monohydrate).
-
Stir the reaction mixture at room temperature or under reflux until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
The intermediate product, 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone, may precipitate and can be isolated by filtration.[1][2][3]
Step 2: Hydrolysis and Decarboxylation
-
Subject the crude intermediate from Step 1 to acidic or basic hydrolysis to cleave the ester group.
-
Acidify the reaction mixture to induce decarboxylation, which may require heating.
-
The resulting 5-phenyl-1,3-cyclohexanedione will be formed.
Step 3: Tautomerization
-
5-Phenyl-1,3-cyclohexanedione exists in equilibrium with its enol tautomer, this compound. The equilibrium can be influenced by solvent and pH. For the purpose of the subsequent hydrogenation, the material can often be used as the mixture of tautomers.
Catalytic Hydrogenation of this compound
The catalytic hydrogenation of this compound can be performed using various catalytic systems to achieve high yields and control the stereochemical outcome. Both heterogeneous and homogeneous catalysts can be employed, with the choice of catalyst and reaction conditions influencing the diastereoselectivity of the resulting 3-hydroxy-5-phenyl-cyclohexanone. Catalytic transfer hydrogenation is also a viable and often milder alternative to using high-pressure hydrogen gas.
Logical Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Experimental Protocol: Diastereoselective Hydrogenation
This generalized protocol is based on common practices for the diastereoselective reduction of substituted cyclohexenones. The specific conditions will require optimization for the target substrate.
-
Catalyst Preparation: In an appropriate reaction vessel, suspend the chosen catalyst (e.g., 5-10 mol% of Pd/C or PtO₂) in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add the substrate, this compound (1.0 eq), to the catalyst suspension.
-
Hydrogenation:
-
For high-pressure hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm) and stir the mixture at a controlled temperature (e.g., room temperature to 80 °C).
-
For catalytic transfer hydrogenation: Add a hydrogen donor (e.g., isopropanol, formic acid, or a Hantzsch ester) to the reaction mixture and heat to an appropriate temperature.[4][5][6][7]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen pressure (if applicable) and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography on silica gel to isolate the 3-hydroxy-5-phenyl-cyclohexanone diastereomers.
-
Characterization: Characterize the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by HPLC analysis of the purified material.
Quantitative Data from Analogous Systems
| Catalyst | Substrate | Hydrogen Source | Solvent | Diastereomeric Ratio (cis:trans or syn:anti) | Yield (%) |
| Pd/C | Substituted Cyclohexenones | H₂ | Ethanol | Varies, often favors the thermodynamically more stable product | Good to Excellent |
| PtO₂ | Substituted Cyclohexenones | H₂ | Acetic Acid | Can provide different selectivity compared to Pd/C | Good to Excellent |
| Rh/C | Substituted Cyclohexenones | H₂ | Hexane | Varies with substrate | Good to Excellent |
| Ru-complexes | Cyclic Enones | Isopropanol | Toluene | Can exhibit high diastereoselectivity | Good to Excellent |
Note: This table represents typical results for related compounds and should be used as a guideline for reaction optimization.
Application in Drug Development
The resulting 3-hydroxy-5-phenyl-cyclohexanone and its derivatives are of significant interest to drug development professionals. The presence of hydroxyl and phenyl groups on a conformationally restricted cyclohexanone ring provides a scaffold that can be further functionalized to interact with biological targets. The stereochemistry of these substituents is often crucial for biological activity.
For instance, bicyclic substituted hydroxyphenylmethanones have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[8] The 3-hydroxy-5-phenyl-cyclohexanone core can be considered a simplified analog of such structures, making it a valuable starting point for the synthesis of novel inhibitors. Furthermore, the introduction of diverse functionalities onto this scaffold can be explored in the search for new therapeutic agents for a range of diseases. The development of efficient and stereoselective synthetic routes to these molecules is therefore a critical endeavor in medicinal chemistry.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the starting materials, key transformations, and the potential application of the final product in a drug discovery context.
Caption: From starting materials to potential therapeutic application.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a new class of bicyclic substituted hydroxyphenylmethanones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-hydroxy-5-phenyl-cyclohex-2-enone derivatives. These compounds are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The methodologies outlined below focus on organocatalytic approaches, which offer mild and environmentally benign alternatives to traditional metal-catalyzed reactions.
Introduction
The asymmetric synthesis of substituted cyclohexenones is a significant area of research in organic chemistry due to the prevalence of this structural motif in natural products and medicinal agents. The this compound core, in particular, represents a versatile scaffold for further chemical elaboration. This document details two primary organocatalytic strategies for the enantioselective synthesis of these derivatives: the Robinson Annulation and the Michael Addition.
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2] Organocatalytic versions of this reaction, often employing chiral amines like proline and its derivatives, can afford highly enantioenriched products.[3]
The organocatalytic Michael addition is another cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[4] Chiral primary or secondary amines are frequently used as catalysts to activate substrates towards nucleophilic attack, leading to high yields and enantioselectivities.[5]
Key Synthetic Strategies
Two main retrosynthetic disconnections for the target this compound scaffold are presented below, forming the basis for the detailed protocols.
Caption: Retrosynthetic analysis of this compound derivatives.
Data Presentation
The following tables summarize typical quantitative data obtained from the asymmetric synthesis of phenyl-substituted cyclohexenone derivatives using organocatalysis.
Table 1: Organocatalytic Asymmetric Robinson Annulation
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl vinyl ketone | Acetone | (S)-Proline (20) | DMSO | 48 | 65 | 70 | Adapted from[3] |
| 2 | 4'-Nitrochalcone | Acetone | Polymer-bound aminourea (10) | Toluene | 72 | 85 | 92 | [6] |
| 3 | Methyl vinyl ketone | 2-Phenylcyclohexanone | (S)-Proline (30) | DMF | 96 | 78 | 95 | Adapted from[3] |
Table 2: Organocatalytic Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Acetylacetone | (S)-Diphenylprolinol silyl ether (10) | Toluene | 24 | 92 | 98 | Adapted from[7] |
| 2 | trans-β-Nitrostyrene | Cyclohexanone | Quinine-derived squaramide (1) | CH2Cl2 | 24 | 86 | 99 | [4] |
| 3 | 4-Phenyl-3-buten-2-one | Phenylpyruvic acid | NaOH (1.5 eq) | tert-BuOH | 0.5 | 86 | N/A (racemic) | [8] |
Experimental Protocols
Protocol 1: Asymmetric Robinson Annulation via Organocatalysis
This protocol describes the synthesis of a 3-substituted-5-phenyl-cyclohex-2-enone derivative using a chiral primary amine catalyst.
Workflow Diagram:
Caption: Workflow for the asymmetric Robinson annulation.
Materials:
-
Chalcone derivative (e.g., 4'-nitrochalcone) (1.0 mmol)
-
Acetone (5.0 mmol, 5 eq.)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chalcone derivative (1.0 mmol) and acetone (5.0 mmol) in DMSO (2.0 mL) is added (S)-proline (0.2 mmol).
-
The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-substituted-5-phenyl-cyclohex-2-enone derivative.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition followed by Cyclization
This protocol outlines the synthesis of a this compound derivative via an organocatalytic Michael addition of a 1,3-dicarbonyl compound to a chalcone derivative, followed by an intramolecular cyclization.
Logical Relationship Diagram:
Caption: Logical flow of the asymmetric Michael addition-cyclization sequence.
Materials:
-
Chalcone (1.0 mmol)
-
Acetylacetone (1.2 mmol, 1.2 eq.)
-
(S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial, dissolve chalcone (1.0 mmol) and acetylacetone (1.2 mmol) in toluene (2.0 mL).
-
Add the chiral amine catalyst, (S)-diphenylprolinol silyl ether (0.1 mmol), to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the this compound derivative.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion
The protocols described provide reliable and effective methods for the asymmetric synthesis of this compound derivatives. The use of organocatalysts allows for high levels of stereocontrol under mild reaction conditions. These application notes serve as a valuable resource for researchers engaged in the synthesis of chiral molecules for pharmaceutical and other applications. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum yield and enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a promising scaffold for preclinical drug development. The protocols detailed below are designed for reproducibility and scalability, ensuring a consistent supply of this key intermediate for further studies.
Introduction
This compound is a substituted cyclohexenone derivative. The cyclohexenone ring is a common motif in a variety of natural products and pharmacologically active compounds. Notably, certain cyclohexenone derivatives have been identified as potential inhibitors of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1] The ability to modulate this pathway makes this compound a molecule of interest for preclinical investigations into inflammatory diseases.
This document outlines a robust and scalable synthetic protocol based on the Robinson annulation reaction, a classic and reliable method for the formation of six-membered rings.[2][3]
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Benzalacetone | 4-Phenylbut-3-en-2-one | C₁₀H₁₀O | 146.19 | Starting Material |
| Ethyl Acetoacetate | Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | Starting Material |
| Sodium Ethoxide | Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |
| This compound | 3-Hydroxy-5-phenylcyclohex-2-en-1-one | C₁₂H₁₂O₂ | 188.22 | Final Product |
Table 2: Summary of a Representative Scale-up Synthesis Batch
| Parameter | Value |
| Scale | 100 g of Benzalacetone |
| Reaction Time | 12 hours |
| Reaction Temperature | 78 °C (Reflux) |
| Product Yield (crude) | ~85% |
| Product Yield (purified) | ~70% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Robinson Annulation
This protocol details the synthesis of this compound from benzalacetone and ethyl acetoacetate. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.[2][3]
Materials:
-
Benzalacetone (100 g, 0.684 mol)
-
Ethyl acetoacetate (89.0 g, 0.684 mol)
-
Sodium ethoxide (51.0 g, 0.75 mol)
-
Anhydrous Ethanol (1.5 L)
-
2M Hydrochloric Acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: A 3 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is flushed with nitrogen.
-
Addition of Reactants: Anhydrous ethanol (1 L) and sodium ethoxide (51.0 g) are added to the flask and stirred until the sodium ethoxide is fully dissolved. A solution of benzalacetone (100 g) and ethyl acetoacetate (89.0 g) in 500 mL of anhydrous ethanol is then added dropwise over 1 hour.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in water (1 L) and neutralized to pH 7 with 2M hydrochloric acid.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine (500 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the scale-up production of this compound.
Diagram 2: Proposed Signaling Pathway Inhibition
Cyclohexenone derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central mediator of the inflammatory response. The proposed mechanism of action for this compound involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p50/p65 heterodimer and subsequent transcription of pro-inflammatory genes.[4]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and effective method is the Robinson annulation.[1] This reaction involves two key steps: a Michael addition of a nucleophile (like diethyl malonate) to an α,β-unsaturated ketone (such as benzalacetone), followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl compound.[1][2]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally starts with benzalacetone (4-phenyl-3-buten-2-one) and a C2-nucleophile, most commonly diethyl malonate. A base is used to deprotonate the diethyl malonate, initiating the Michael addition.[3][4]
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate. This enolate then acts as the nucleophile in the Michael addition to the α,β-unsaturated ketone.[3] The choice and concentration of the base can significantly impact the reaction yield and the formation of side products.
Q4: What are the key reaction parameters to control for a high yield?
A4: Key parameters to optimize include the choice of base and solvent, reaction temperature, and reaction time. The purity of starting materials is also critical. For the intramolecular aldol condensation step, the temperature and base concentration are particularly important to favor the desired cyclization over side reactions.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a standard method to monitor the consumption of starting materials and the formation of the intermediate and final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the Michael adduct (1,5-dicarbonyl intermediate) | 1. Incomplete deprotonation of the active methylene compound. 2. Polymerization of the α,β-unsaturated ketone. 3. Reversibility of the Michael addition. | 1. Use a stronger base (e.g., sodium ethoxide) or ensure anhydrous conditions. 2. Add the α,β-unsaturated ketone slowly to the reaction mixture at a controlled temperature. 3. Use an excess of the nucleophile or remove the product from the equilibrium as it forms. |
| Low yield of the final this compound | 1. Inefficient intramolecular aldol condensation. 2. Formation of side products during cyclization. 3. Decomposition of the product under harsh reaction conditions. | 1. Optimize the base concentration and temperature for the cyclization step. Softer bases might be preferable. 2. Consider a two-step procedure where the Michael adduct is isolated first and then subjected to cyclization under optimized conditions. 3. Avoid excessively high temperatures or prolonged reaction times. Neutralize the reaction mixture promptly during workup. |
| Formation of multiple products (observed by TLC/HPLC) | 1. Self-condensation of the starting ketone. 2. Formation of intermolecular aldol products. 3. Formation of other cyclization products (e.g., five-membered rings if applicable). | 1. Use a non-enolizable ketone or carefully control the reaction conditions to favor the Michael addition. 2. Use dilute reaction conditions to favor the intramolecular reaction. 3. The formation of a six-membered ring is generally favored for 1,5-dicarbonyl compounds.[1] Ensure the correct starting materials are used. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Co-elution of side products with the desired product. 3. Oily or non-crystalline product. | 1. Optimize the reaction stoichiometry and reaction time to ensure complete conversion of the limiting reagent. 2. Use a different solvent system for column chromatography or consider recrystallization. 3. Attempt to form a crystalline derivative for purification or use advanced purification techniques like preparative HPLC. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Cyclohexenone Derivatives
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | NaOH (3 mmol) | toluene | 135 | 15 | 86 | [5] |
| 2 | NaOH (3 mmol) | tert-BuOH | 135 | 30 | - | [5] |
| 3 | NaOH (3 mmol) | water | - | - | 98 (mixture of anti/syn) | [5] |
| 4 | - | - | - | - | 10 (for a hydroxy-substituted derivative) | [5] |
| 5 | - | - | - | - | 42 (for a benzyloxy-substituted derivative) | [5] |
Note: Yields are for structurally related cyclohexenone carboxylic acids synthesized from a presynthesized enone and pyruvic acid, demonstrating the impact of reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of a 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid salt (a related compound)[5]
This protocol for a related compound illustrates the general procedure that can be adapted for this compound.
Materials:
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Phenylpyruvic acid (2 mmol, 328.3 mg)
-
4-phenyl-3-buten-2-one (benzalacetone) (2 mmol, 292.4 mg)
-
10 M Sodium hydroxide (NaOH) solution (300 µL, 3 mmol)
-
Toluene (2 mL)
-
Acetone (5 mL)
Procedure:
-
Charge a 10 mL microwave vial with phenylpyruvic acid, 4-phenyl-3-buten-2-one, 10 M NaOH solution, and toluene.
-
Cap the vial and heat it to 135 °C in a microwave reactor over 5 minutes.
-
Maintain the temperature at 135 °C for 15 minutes.
-
Cool the vial to 50 °C using compressed air.
-
Add 5 mL of acetone to the cooled mixture to initiate crystallization.
-
Allow the mixture to stand overnight to facilitate complete crystallization.
-
Collect the formed powder by filtration.
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Wash the collected solid with acetone.
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Dry the product under air.
Expected Outcome:
This procedure yielded a brownish-beige salt of 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid with an isolated yield of 86%.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone. The focus is on identifying and mitigating the formation of common side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My final reaction mixture is complex and contains multiple unexpected spots on TLC. What are the likely side products?
Answer: A complex product mixture typically arises from competing side reactions inherent to the synthetic pathway, which is often a variant of the Robinson Annulation.[1] This process involves a Michael addition followed by an intramolecular aldol condensation.[2][3] The primary side products usually stem from these two stages:
-
Michael Addition Side Products:
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Self-Addition of the Donor: The enolate (Michael donor) can react with itself instead of the intended Michael acceptor. This is common if the acceptor is added too slowly or if the enolate concentration is too high.
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Polymerization of the Acceptor: The α,β-unsaturated ketone (Michael acceptor) can polymerize, especially under harsh conditions or in the presence of radical initiators.[1]
-
-
Aldol Condensation Side Products:
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Crossed Aldol Products: If multiple enolizable carbonyl compounds are present, a mixture of different aldol products can form.[4][5]
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Incomplete Dehydration: The β-hydroxy ketone intermediate may fail to eliminate water completely, leading to its presence in the final product mixture.[6] This is often due to insufficient heat or improper catalytic conditions.
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Alternative Cyclizations: The 1,5-dicarbonyl intermediate formed after the Michael addition could potentially cyclize in different ways, although the formation of five and six-membered rings is strongly preferred due to thermodynamic stability.[7]
-
Question 2: My NMR analysis shows the presence of a hydroxyl group that is not part of the final enone structure, suggesting the aldol intermediate is present. How can I promote complete dehydration?
Answer: The presence of the β-hydroxy ketone intermediate indicates that the final dehydration step is incomplete. To drive the reaction to completion, consider the following adjustments:
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Increase Reaction Temperature: Dehydration is an elimination reaction that is often favored by higher temperatures. Refluxing the reaction for a longer duration after the initial condensation may be necessary.
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Adjust Catalyst Concentration: Dehydration can be catalyzed by both acid and base. If using a base, ensuring a sufficient concentration is present can promote the formation of the enolate required for elimination. Alternatively, an acidic workup or the addition of a catalytic amount of acid (like p-toluenesulfonic acid) after the initial condensation can facilitate water elimination.
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Azeotropic Removal of Water: In some cases, using a solvent like toluene with a Dean-Stark apparatus can effectively remove water as it forms, shifting the equilibrium towards the dehydrated α,β-unsaturated product.
Question 3: The reaction has stalled, and I am recovering a significant amount of unreacted starting materials. What could be the cause?
Answer: Recovering starting materials suggests that the reaction conditions are not optimal for activation or that the catalyst is inactive.
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Catalyst Inactivity: If using a base like sodium hydroxide or sodium ethoxide, ensure it has not been neutralized by atmospheric CO₂ or moisture. Use freshly prepared or properly stored reagents.
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Insufficient Temperature: Both the Michael addition and the aldol condensation require a certain activation energy. If the reaction temperature is too low, the rate may be impractically slow. Consider a modest increase in temperature.
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Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the intermediates. Protic solvents like ethanol are common for these reactions but ensure your reagents are sufficiently soluble.[6]
Question 4: My overall yield is consistently low. What are the most critical parameters to optimize for this synthesis?
Answer: Low yield is a common problem resulting from the prevalence of side reactions. To optimize the yield of the desired product, focus on controlling the reaction kinetics:
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Order of Addition: A crucial factor is the order in which reagents are added. To minimize the self-condensation of the enolate donor (e.g., a β-ketoester), it is often best to add the donor slowly to a solution containing the base and the Michael acceptor.[4] This keeps the instantaneous concentration of the highly reactive enolate low.
-
Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but large excesses can lead to more side products.
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Temperature Control: Run the initial Michael addition at a lower temperature (e.g., 0-25 °C) to control its rate and improve selectivity before proceeding to a higher temperature for the aldol condensation and dehydration steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
The synthesis is typically achieved via a Robinson annulation or a similar tandem reaction sequence.[1] This involves the base-catalyzed Michael 1,4-addition of a nucleophile (the Michael donor, often an enolate) to an α,β-unsaturated ketone (the Michael acceptor), followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate to form the six-membered ring.[8][9]
Q2: What are the typical starting materials for this synthesis?
Plausible starting materials are an α,β-unsaturated ketone bearing a phenyl group, such as benzalacetone (4-phenyl-3-buten-2-one), which serves as the Michael acceptor. The Michael donor would be a compound that can form a stable enolate, such as ethyl acetoacetate or acetylacetone.
Q3: How can I specifically minimize self-condensation side products?
To reduce self-condensation, especially of the Michael donor, control the enolate concentration. This can be done by using a less reactive base or, more effectively, by controlling the addition sequence. Slowly adding the donor to a mixture of the acceptor and the base ensures that the generated enolate reacts preferentially with the abundant acceptor.[4]
Q4: What are the most effective purification techniques for the final product?
Purification of this compound typically involves the following steps:
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Workup: Neutralize the reaction mixture and perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to separate the product from inorganic salts.
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Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for purification.
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Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) will allow for the separation of the desired product from non-polar side products and highly polar impurities.
Data Presentation
The following table summarizes potential side products and provides strategies for their mitigation. The yield percentages are representative and will vary based on specific experimental conditions.
| Side Product | Plausible Yield (%) | Conditions Favoring Formation | Mitigation Strategy |
| Michael Donor Self-Addition Product | 5 - 15% | High concentration of donor; Slow addition of acceptor. | Add the donor slowly to the acceptor/base mixture. |
| Aldol Self-Condensation Product | 5 - 20% | Both reactants are easily enolizable; Incorrect order of addition. | Choose one non-enolizable reactant if possible; Control addition sequence.[4] |
| Incomplete Dehydration Product (β-Hydroxy Ketone) | 10 - 30% | Insufficient heating time or temperature; Mild base/acid catalyst. | Increase reaction temperature; Use a stronger dehydration agent or increase catalyst concentration.[6] |
| Polymerized Michael Acceptor | Variable | High concentration of acceptor; Presence of radical initiators. | Use moderate reactant concentrations; Ensure glassware is clean and reaction is under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative)
This protocol is a representative example based on the Robinson annulation reaction sequence.[2]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of absolute ethanol. Add sodium metal (1.15 g, 50 mmol) in small pieces to generate sodium ethoxide. Allow the mixture to cool to room temperature.
-
Michael Addition: To the sodium ethoxide solution, add ethyl acetoacetate (6.5 g, 50 mmol). Stir for 15 minutes. In a separate beaker, dissolve benzalacetone (7.3 g, 50 mmol) in 20 mL of ethanol. Add the benzalacetone solution dropwise to the flask over 30 minutes with stirring. Stir the reaction mixture at room temperature for 1 hour.
-
Aldol Condensation & Dehydration: After 1 hour, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of cold water. Acidify the aqueous solution with dilute hydrochloric acid until it is pH ~5. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water. Allow the crude product to air dry.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
-
Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the products based on their polarity.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the key chemical pathways and logical workflows associated with this synthesis.
Caption: The main reaction pathway for the synthesis of the target molecule.
Caption: Competing side reactions that can lower the yield of the desired product.
Caption: A logical workflow for diagnosing and resolving common synthesis issues.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Aldol Condensation [sathee.iitk.ac.in]
- 6. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Overcoming Poor Solubility of 3-Hydroxy-5-phenyl-cyclohex-2-enone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Hydroxy-5-phenyl-cyclohex-2-enone.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3] |
| Molecular Weight | 188.22 g/mol | [1][3] |
| Melting Point | 186-187°C | [3] |
| Predicted LogP | 2.575 | [1] |
| Predicted pKa | 4.92 ± 0.20 | [3] |
| Predicted Boiling Point | 329.9 ± 42.0 °C | [3] |
| Predicted Density | 1.211 ± 0.06 g/cm³ | [3] |
The predicted LogP value suggests a lipophilic nature, which often correlates with poor aqueous solubility.
Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Poor solubility in aqueous solutions is a common challenge for organic compounds. Here is a logical workflow to address this issue:
Q3: How does pH affect the solubility of this compound?
With a predicted pKa of 4.92, this compound is a weak acid.[3] Therefore, increasing the pH of the aqueous solution above its pKa will deprotonate the hydroxyl group, forming a more polar phenolate-like anion. This increase in polarity should enhance its solubility in aqueous media. Conversely, in acidic conditions (pH < 4.92), the compound will remain in its neutral, less soluble form.
Troubleshooting Guides
Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue known as "kinetic solubility" limitation. The compound is soluble in the organic solvent but crashes out when the solvent environment changes to aqueous.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Reduce Final Concentration | Lower the final concentration of the compound in the aqueous buffer. | Simple and quick to test. | May not be feasible for all experimental designs. |
| Optimize Co-solvent Percentage | Instead of a large dilution, try a formulation with a higher percentage of a water-miscible co-solvent. | Can significantly increase solubility.[4][5] | High co-solvent concentrations may affect biological assays. |
| Use Surfactants | Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) in the aqueous buffer to form micelles that can encapsulate the compound.[4][6] | Effective at low concentrations. | Can interfere with certain assays; critical micelle concentration must be considered. |
| Employ Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][7][8] | High biocompatibility. | Stoichiometry of complexation needs to be determined. |
Issue 2: Low and inconsistent results in biological assays, possibly due to poor solubility.
Inconsistent data can arise from the compound not being fully dissolved, leading to variations in the effective concentration.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][7][9] | Enhances dissolution velocity. | Requires specialized equipment (e.g., homogenizers, sonicators). Potential for particle agglomeration. |
| Amorphous Solid Dispersions | Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can improve both solubility and dissolution rate.[6][7][10] | Can achieve supersaturated solutions. | Amorphous forms can be less stable and may recrystallize over time. |
| Lipid-Based Formulations | For highly lipophilic compounds, formulating in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be effective.[4][8][9] | Can significantly improve oral bioavailability. | Complex formulations that require careful optimization. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
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Propylene glycol
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Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Method:
-
Prepare a 10 mg/mL stock solution of the compound in DMSO.
-
In separate microcentrifuge tubes, prepare different co-solvent/PBS mixtures (e.g., 10:90, 20:80, 50:50 v/v of Ethanol:PBS and Propylene glycol:PBS).
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Add the DMSO stock solution to each co-solvent/PBS mixture to achieve a final desired compound concentration (e.g., 100 µM).
-
Vortex each tube vigorously for 1 minute.
-
Incubate at room temperature for 1 hour.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To improve the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
-
Orbital shaker
-
0.22 µm syringe filters
Method:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Place the solutions on an orbital shaker and agitate at room temperature for 48 hours to ensure equilibrium is reached.
-
After 48 hours, allow the solutions to stand to let the undissolved compound settle.
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Filter each solution through a 0.22 µm syringe filter to remove any undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Signaling Pathways and Logical Relationships
References
- 1. 3-Hydroxy-5-phenyl-2-cyclohexen-1-one | CAS#:35376-44-4 | Chemsrc [chemsrc.com]
- 2. 3-Hydroxy-5-phenylcyclohex-2-en-1-one | C12H12O2 | CID 3258759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-5-phenyl-2-cyclohexen-1-one, 97% | 35376-44-4 [amp.chemicalbook.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cyclohexenone Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexenone and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of cyclohexenone via Robinson Annulation, Diels-Alder Reaction, and Birch Reduction.
Robinson Annulation
The Robinson annulation is a powerful method for the formation of six-membered rings, but it can be prone to low yields and side product formation.[1][2]
Question: My Robinson annulation reaction is resulting in a low yield of the desired cyclohexenone. What are the potential causes and how can I improve it?
Answer:
Low yields in a Robinson annulation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield in Robinson Annulation
Caption: Troubleshooting workflow for low yields in Robinson annulation.
Potential Causes and Solutions:
-
Poor Reagent Quality: Starting materials, especially the α,β-unsaturated ketone, can polymerize upon storage. Ensure the purity of your ketone and Michael acceptor.
-
Incorrect Stoichiometry: Precise molar ratios are crucial. An excess of the base or Michael acceptor can lead to side reactions.
-
Suboptimal Base and Solvent: The choice of base and solvent is critical. Common bases include sodium ethoxide and potassium hydroxide. The reaction is typically run in a protic solvent like ethanol. Ensure anhydrous conditions if using a strong base that is sensitive to water.
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Reaction Temperature: The Michael addition is often favored at lower temperatures, while the subsequent aldol condensation and dehydration may require heating. Running the entire reaction at a high temperature from the start can promote side reactions. A stepwise temperature gradient can be beneficial.
-
Reversibility of the Michael Addition: The initial Michael addition can be reversible. To drive the reaction forward, it is sometimes advantageous to isolate the intermediate 1,5-diketone before proceeding with the intramolecular aldol condensation.[3]
-
Polymerization of the Michael Acceptor: α,β-Unsaturated ketones can polymerize under basic conditions. This can be mitigated by adding the Michael acceptor slowly to the reaction mixture.
-
Side Reactions: The enolate can undergo self-condensation or other undesired reactions. Analysis of the crude reaction mixture by techniques like NMR or GC-MS can help identify major byproducts and guide further optimization.
Data Presentation: Impact of Base on Robinson Annulation Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Ethoxide | Ethanol | 25 then reflux | 60-80 |
| Potassium Hydroxide | Ethanol | Reflux | 50-70 |
| Pyrrolidine/Piperidine | Dioxane | Reflux | 65-85 |
Note: Yields are highly substrate-dependent.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclohexene rings, but can be affected by steric hindrance and electronic effects.[4]
Question: My Diels-Alder reaction is not proceeding or giving a low yield. What are the common issues?
Answer:
Several factors can impede a Diels-Alder reaction. Consider the following troubleshooting steps.
Troubleshooting Workflow: Low Yield in Diels-Alder Reaction
Caption: Troubleshooting workflow for low yields in Diels-Alder reactions.
Potential Causes and Solutions:
-
Unfavorable Electronics: The classic Diels-Alder reaction is favored by an electron-rich diene and an electron-poor dienophile. If your substrates have mismatched electronics, consider modifying them to be more suitable.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can prevent the necessary approach for the reaction to occur. In some cases, switching to a less sterically hindered substrate may be necessary.
-
High Temperatures Leading to Retro-Diels-Alder: The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at higher temperatures. If the reaction is conducted at too high a temperature, the equilibrium may favor the starting materials.[4]
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Diene Conformation: The diene must be in the s-cis conformation to react. Dienes that are locked in an s-trans conformation will not undergo the Diels-Alder reaction.
-
Need for Activation: Some Diels-Alder reactions require activation to proceed at a reasonable rate. Lewis acids can be used to lower the LUMO of the dienophile, making it more reactive.
Data Presentation: Effect of Lewis Acid on Diels-Alder Reaction Rate
| Lewis Acid | Solvent | Temperature (°C) | Relative Rate Enhancement |
| None | Toluene | 80 | 1 |
| AlCl₃ | Dichloromethane | 25 | 10³ - 10⁵ |
| ZnCl₂ | Diethyl Ether | 25 | 10² - 10⁴ |
| TiCl₄ | Dichloromethane | -78 to 25 | 10⁴ - 10⁶ |
Note: Rate enhancements are approximate and vary with substrates.
Birch Reduction
The Birch reduction is a key method for the synthesis of 1,4-cyclohexadienes, which can then be converted to cyclohexenones. The reaction is sensitive to reaction conditions.[5]
Question: My Birch reduction is giving a low yield of the desired dihydroaromatic compound, or the starting material is recovered. What could be wrong?
Answer:
Incomplete or failed Birch reductions are often due to issues with the reagents or reaction setup.
Troubleshooting Workflow: Incomplete Birch Reduction
Caption: Troubleshooting workflow for incomplete Birch reduction.
Potential Causes and Solutions:
-
Wet Ammonia: The presence of water will quench the solvated electrons and prevent the reduction. Ensure that the liquid ammonia is anhydrous.
-
Inactive Alkali Metal: The surface of the alkali metal (e.g., sodium, lithium) can become oxidized. Use freshly cut, clean pieces of the metal.
-
Insufficient Proton Source: An alcohol (e.g., ethanol, tert-butanol) is typically required as a proton source to protonate the radical anion intermediate.[6] Ensure a sufficient amount is present.
-
Improper Quenching: The reaction should be quenched with a proton source like ammonium chloride before the ammonia is allowed to evaporate. This prevents isomerization of the 1,4-diene to the more stable conjugated 1,3-diene.
-
Over-reduction: Using a large excess of the alkali metal can lead to further reduction of the diene.
-
Substrate Solubility: The aromatic substrate must be soluble in the liquid ammonia/co-solvent mixture. Tetrahydrofuran (THF) is a common co-solvent to improve solubility.[7]
Frequently Asked Questions (FAQs)
Q1: How can I purify my crude cyclohexenone product?
A1: Purification of cyclohexenone typically involves the following steps:
-
Workup: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities.
-
Extraction: The product is extracted into an organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer is washed with brine to remove residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[8]
Q2: My NMR spectrum shows the presence of both the α,β- and β,γ-unsaturated isomers of cyclohexenone. How can I isomerize the β,γ-isomer to the more stable α,β-isomer?
A2: The β,γ-unsaturated isomer can often be converted to the thermodynamically more stable α,β-unsaturated isomer by treatment with a mild acid or base. For example, stirring the mixture with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or a weak base (e.g., triethylamine) in a suitable solvent can facilitate the isomerization.[9]
Q3: What are some common side products in the Robinson annulation, and how can I minimize them?
A3: Common side products include:
-
Michael Adduct Only: The reaction may stop after the Michael addition if the conditions are not suitable for the intramolecular aldol condensation. This can often be addressed by heating the reaction mixture after the Michael addition is complete.
-
Self-Condensation Products: The enolate of the starting ketone can react with another molecule of the ketone. This can be minimized by slow addition of the base.
-
Polymerization of the Michael Acceptor: As mentioned earlier, this can be controlled by slow addition of the α,β-unsaturated ketone.
Isolating the Michael adduct before proceeding with the aldol condensation can often lead to higher yields of the desired product.[3]
Experimental Protocols
Key Experiment: Robinson Annulation for the Synthesis of a Substituted Cyclohexenone
This protocol describes a general procedure for the Robinson annulation.
Materials:
-
Cyclohexanone (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Sodium ethoxide (0.1 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add cyclohexanone dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl vinyl ketone dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: 60-80%
Logical Relationship: Robinson Annulation Pathway
Caption: Key steps in the Robinson annulation reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Robinson Annulation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize yields in Robinson annulation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Robinson annulation reactions, providing explanations and actionable solutions.
Issue 1: Low Yield of the Annulated Product and Formation of Polymeric Material
Cause: The most common cause of low yields and the formation of a sticky, polymeric residue is the self-polymerization of methyl vinyl ketone (MVK) under basic reaction conditions. MVK is highly reactive and readily undergoes polymerization, especially in the presence of strong bases.
Solution:
-
Use of MVK Precursors: Instead of adding MVK directly to the reaction mixture, use a precursor that generates MVK in situ. A common and effective method is the use of a Mannich base, such as 4-(diethylamino)butan-2-one hydrochloride. Heating the Mannich base in the presence of the ketone starting material slowly releases MVK, keeping its concentration low and minimizing polymerization.
-
Alternative Michael Acceptors (Wichterle Reaction): The Wichterle reaction is a valuable alternative that avoids the use of MVK altogether.[1] This method utilizes 1,3-dichloro-cis-2-butene as the Michael acceptor, which is less prone to polymerization.[1] Subsequent hydrolysis and ring closure yield the desired annulated product.
-
Slow Addition of MVK: If using MVK directly, add it slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration.
-
Choice of Base and Solvent: Use of milder bases or phase-transfer catalysts can sometimes reduce the rate of MVK polymerization.
Issue 2: Formation of a Ketone Dimer Byproduct
Cause: The ketone starting material, particularly if it is a cyclic ketone like cyclohexanone, can undergo self-aldol condensation under the basic reaction conditions. This leads to the formation of a dimeric byproduct, which can be a significant impurity. For cyclohexanone, the primary self-condensation product is 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.
Solution:
-
Control of Reaction Temperature: Lowering the reaction temperature can favor the Michael addition over the self-aldol condensation, as the latter often has a higher activation energy.
-
Choice of Base: The choice of base can influence the relative rates of the desired reaction and self-condensation. While strong bases are needed to form the enolate, extremely harsh conditions can promote self-condensation. Experimenting with different bases (e.g., NaOH, KOH, NaOEt) and their concentrations can help optimize the reaction.
-
Order of Reagent Addition: Adding the base to a mixture of the ketone and the Michael acceptor can sometimes help to ensure that the Michael addition occurs preferentially.
Issue 3: Formation of a Double Michael Addition Product
Cause: In some cases, the enolate of the initial Michael adduct can react with a second molecule of the Michael acceptor (e.g., MVK) before the intramolecular aldol condensation can occur. This leads to the formation of a byproduct resulting from a double Michael addition.
Solution:
-
Stoichiometry Control: Use a slight excess of the ketone nucleophile relative to the Michael acceptor to reduce the likelihood of the intermediate enolate reacting with another molecule of the acceptor.
-
One-Pot vs. Two-Step Procedure: While the Robinson annulation is often performed as a one-pot reaction, isolating the initial Michael adduct before proceeding with the intramolecular aldol condensation can prevent the double Michael addition.[1] This is particularly useful when working with highly reactive Michael acceptors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Robinson annulation reaction?
A1: The most prevalent byproducts are polymers of the α,β-unsaturated ketone (especially MVK), the self-aldol condensation product of the ketone starting material, and the product of a double Michael addition.
Q2: How can I tell if MVK polymerization is the main problem in my reaction?
A2: The presence of a significant amount of insoluble, often sticky or oily, residue that is difficult to characterize by standard techniques like NMR is a strong indicator of MVK polymerization.
Q3: What is the structure of the cyclohexanone self-condensation byproduct?
A3: The primary product of cyclohexanone self-condensation under basic conditions is 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. Its formation can be confirmed by spectroscopic analysis. The NIST WebBook provides mass spectrometry and IR spectra for this compound.[2] ChemicalBook provides its 13C NMR spectrum.[3]
Q4: Can I use a different base than sodium hydroxide?
A4: Yes, other bases such as potassium hydroxide, sodium ethoxide, and potassium tert-butoxide can be used. The choice of base can affect the reaction rate and the formation of byproducts. It is often necessary to screen different bases to find the optimal conditions for a specific set of reactants.
Q5: Is it better to run the Robinson annulation as a one-pot or a two-step reaction?
A5: While a one-pot reaction is more efficient, a two-step procedure, where the Michael adduct is isolated first and then subjected to the aldol condensation, can provide better control and higher yields, especially if side reactions like MVK polymerization or double Michael addition are problematic.[1]
Quantitative Data on Reaction Conditions
While comprehensive quantitative data comparing various conditions is not always readily available in a single source, the following table summarizes qualitative trends and provides a framework for optimization.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Byproduct Formation |
| Michael Acceptor | Methyl Vinyl Ketone (MVK) | 1,3-dichloro-cis-2-butene (Wichterle) | Wichterle conditions significantly reduce polymerization.[1] |
| Base | Strong Base (e.g., KOH) | Milder Base (e.g., Pyrrolidine/Acetic Acid) | Milder bases can sometimes reduce the rate of both MVK polymerization and ketone self-condensation. |
| Temperature | Room Temperature or Elevated | Low Temperature (e.g., 0 °C to RT) | Lower temperatures generally suppress side reactions, particularly aldol self-condensation. |
| Procedure | One-Pot | Two-Step (Michael then Aldol) | A two-step procedure can minimize double Michael addition and allow for optimization of the cyclization step.[1] |
Key Experimental Protocols
Protocol 1: General Robinson Annulation of Cyclohexanone with Methyl Vinyl Ketone
-
Reaction Setup: To a solution of cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of a base (e.g., sodium ethoxide, 1.1 equivalents) in the same solvent.
-
Michael Addition: Cool the mixture to 0 °C and add methyl vinyl ketone (1.0 equivalent) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Aldol Condensation & Dehydration: Upon completion of the Michael addition, the reaction mixture can be heated to reflux to promote the intramolecular aldol condensation and dehydration.
-
Workup: Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Wichterle Reaction (MVK Alternative)
-
Michael Addition: To a solution of the enolate of the ketone (prepared as in Protocol 1) in a suitable solvent, add 1,3-dichloro-cis-2-butene (1.0 equivalent) at low temperature.
-
Hydrolysis: After the Michael addition is complete, the resulting vinyl chloride is hydrolyzed using an acid catalyst (e.g., sulfuric acid) to afford the 1,5-diketone.
-
Cyclization: The 1,5-diketone is then cyclized under basic or acidic conditions as in the standard Robinson annulation procedure.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Robinson Annulation Mechanism
Caption: The two-stage mechanism of the Robinson annulation.
Diagram 2: Common Byproduct Formation Pathways
References
Troubleshooting diastereoselectivity in 3-Hydroxy-5-phenyl-cyclohex-2-enone synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with diastereoselectivity during the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and robust method for synthesizing this class of cyclohexenones is the Robinson annulation .[1][2] This reaction involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1] For the target molecule, the typical starting materials are benzalacetone (as the Michael acceptor) and an active methylene compound like ethyl acetoacetate (as the Michael donor).[3][4]
Q2: I am observing a mixture of diastereomers. What is the primary cause?
A2: The formation of a diastereomeric mixture is the most common challenge in this synthesis. The key issue is the formation of a new stereocenter at the C5 position (bearing the phenyl group) during the Michael addition. The subsequent intramolecular aldol condensation creates a second stereocenter, leading to the possibility of cis and trans diastereomers. The ratio of these isomers is dictated by whether the reaction is under kinetic or thermodynamic control .[5][6]
Q3: What is the difference between the kinetic and thermodynamic products in this synthesis?
A3: The kinetic and thermodynamic products refer to the two different diastereomers that can be formed:
-
Kinetic Product: This diastereomer is formed faster because its formation proceeds through a lower energy transition state.[5][7] In many Robinson annulations, the trans isomer is the kinetic product, favored by an antiperiplanar arrangement during the aldol cyclization.[1]
-
Thermodynamic Product: This diastereomer is the more stable of the two.[5] The thermodynamic product is often the cis isomer, as it may allow both bulky substituents (the phenyl group and the C3-substituent precursor) to occupy equatorial positions in the final chair-like conformation, minimizing steric strain.
Controlling the reaction conditions allows for the selective formation of one over the other.
Q4: How can I favor the formation of the kinetic diastereomer (likely trans)?
A4: To favor the kinetic product, you need to create conditions where the initial, faster-forming product is unable to revert to the starting materials or equilibrate to the more stable thermodynamic product.[5] This is typically achieved by:
-
Low Temperatures: Reduces the available energy for the reverse reaction or equilibration.
-
Sterically Hindered Bases: A bulky base (e.g., Lithium diisopropylamide - LDA) can deprotonate the less hindered α-carbon, favoring the kinetic enolate, but its primary role here is to be a poor nucleophile for the reverse Michael reaction.[5]
-
Short Reaction Times: Minimizes the time for the kinetic product to isomerize to the thermodynamic product.[5]
Q5: How can I favor the formation of the thermodynamic diastereomer (likely cis)?
A5: To favor the thermodynamic product, you must establish conditions that allow the reaction to reach equilibrium, where the most stable product predominates.[5][7] This is achieved by:
-
Higher Temperatures: Provides the necessary energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium.
-
Protic Solvents (e.g., Ethanol): Can facilitate proton exchange and equilibration of intermediates.[1]
-
Less Hindered Bases (e.g., Sodium Ethoxide, Potassium Hydroxide): These bases can promote the reverse Michael reaction, allowing the intermediates to equilibrate.
-
Longer Reaction Times: Ensures that the system has sufficient time to reach thermodynamic equilibrium.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity (Product is a ~1:1 mixture) | Reaction conditions are intermediate between kinetic and thermodynamic control. | To favor the kinetic product: Lower the reaction temperature, use a stronger, more hindered base, and shorten the reaction time. To favor the thermodynamic product: Increase the reaction temperature, use a protic solvent with a base like NaOEt, and increase the reaction time. |
| Low Yield | Incomplete reaction; side reactions (e.g., self-condensation of ethyl acetoacetate); product precipitation issues. | Ensure reactants are pure. Check the activity of the base. For one-pot processes, consider isolating the Michael adduct first before proceeding to the aldol condensation, as this can improve yields.[8] Adjust solvent to ensure all intermediates remain in solution during the reaction. |
| Formation of Michael Adduct Only (No Cyclization) | Insufficiently strong base or inadequate temperature to promote the intramolecular aldol condensation. | Increase the concentration of the base or use a stronger base for the cyclization step. Increase the reaction temperature after the initial Michael addition is complete. |
| Formation of Dehydrated Aldol Side Products | The base is too strong or the temperature is too high, leading to competing condensation pathways. | Use a milder base (e.g., piperidine, Ba(OH)₂).[9] Carefully control the reaction temperature. |
Data on Reaction Condition Effects
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Expected Predominant Product |
| Temperature | Low (e.g., -78°C to 0°C) | High (e.g., Room Temp. to Reflux) | Kinetic (trans) / Thermodynamic (cis) |
| Base | Strong, hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt, NaOH) | Kinetic (trans) / Thermodynamic (cis) |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Protic (e.g., Ethanol, Methanol) | Kinetic (trans) / Thermodynamic (cis) |
| Reaction Time | Short | Long | Kinetic (trans) / Thermodynamic (cis) |
| Cation | Li⁺ (chelating) | Na⁺, K⁺ | Can influence transition state geometry |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis (Favoring trans Isomer)
This protocol is a representative procedure designed to favor the kinetic product.
-
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetoacetate
-
Benzalacetone
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78°C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cooled THF.
-
Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78°C for 30 minutes to generate Lithium diisopropylamide (LDA).
-
Add ethyl acetoacetate (1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78°C to form the lithium enolate.
-
In a separate flask, dissolve benzalacetone (1.0 eq) in anhydrous THF.
-
Slowly add the benzalacetone solution to the enolate solution at -78°C.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Thermodynamically Controlled Synthesis (Favoring cis Isomer)
This protocol is adapted from procedures that favor the more stable, thermodynamic product.[4]
-
Materials:
-
Sodium metal or Sodium Ethoxide
-
Absolute Ethanol
-
Ethyl acetoacetate
-
Benzalacetone
-
Dilute HCl
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add absolute ethanol.
-
If using sodium metal, carefully add small pieces of sodium (1.1 eq) to the ethanol to generate sodium ethoxide in situ. Alternatively, add commercial sodium ethoxide (1.1 eq).
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) and stir for 15 minutes.
-
Add benzalacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Perform an aqueous workup, extracting the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
Visualized Workflows and Pathways
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Purification of 3-Hydroxy-5-phenyl-cyclohex-2-enone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crude 3-Hydroxy-5-phenyl-cyclohex-2-enone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Based on its synthesis, likely via a Robinson annulation reaction involving a chalcone precursor, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor chalcone (e.g., benzalacetone) and the corresponding ketone or dicarbonyl compound.
-
Michael Adduct Intermediate: The initial product of the Michael addition that has not undergone the subsequent intramolecular aldol condensation.
-
Aldol Addition Product: The cyclic β-hydroxy ketone intermediate that has not been fully dehydrated to the final enone product.
-
Self-Condensation Products: Side-products arising from the self-condensation of the ketone starting material.
-
Residual Solvents and Catalysts: Trace amounts of solvents (e.g., ethanol, toluene) and catalysts (e.g., sodium hydroxide, triethylamine) used in the synthesis.
Q2: My crude product is an oil and will not solidify. What should I do?
A2: Oiling out can occur when the melting point of the solid is lower than the temperature of the solution, often due to the presence of significant impurities.[1] Try the following:
-
Add more solvent: The compound may be coming out of solution too quickly. Re-heat the mixture and add more of the "good" solvent to keep it dissolved at a lower temperature.[1]
-
Change the solvent system: A different solvent or solvent pair may be more suitable for crystallization.
-
Purify by column chromatography: If crystallization fails, column chromatography is an effective alternative for separating the desired product from oily impurities.
-
Use a seed crystal: If you have a small amount of pure, solid product, adding a seed crystal to the cooled solution can induce crystallization.
Q3: I am trying to recrystallize my product, but the crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities. To slow down the process and encourage the growth of larger, purer crystals:
-
Re-dissolve and cool slowly: Reheat the solution to re-dissolve the solid. Then, ensure the flask is well-insulated (e.g., by placing it on a cork ring or folded paper towels) and allow it to cool to room temperature slowly before moving it to an ice bath.[1]
-
Use a larger volume of solvent: Exceeding the minimum amount of hot solvent required for dissolution can slow down the rate of crystallization upon cooling.[1]
Q4: My recrystallization attempt resulted in very low recovery of the product. What are the potential causes?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. If you suspect this is the case, you can boil off some of the solvent and attempt to recrystallize again.[1]
-
Premature crystallization: If the product crystallizes in the filter paper during a hot filtration step, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Q5: I am having trouble separating my product from a closely related impurity using column chromatography. What can I do to improve the separation?
A5: To improve resolution in column chromatography:
-
Optimize the mobile phase: A less polar solvent system will generally result in slower elution and better separation of components. Try varying the ratio of your solvents (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Use a longer column: A longer stationary phase provides more opportunities for interaction and separation.
-
Apply the sample in a narrow band: Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. A wide initial band will lead to broad, overlapping peaks.
-
Consider a different stationary phase: If separation on silica gel is poor, a different stationary phase, such as alumina or a bonded phase (e.g., C18), may provide different selectivity.
Data Presentation
The following table summarizes typical data for the purification of this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Recrystallization | ~85% | >98% | 70-85% | A solvent system like ethanol/water is often effective. |
| Column Chromatography | ~85% | >99% | 60-80% | Mobile phase of hexane/ethyl acetate on a silica gel column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is substantially pure (>80%) and solid at room temperature.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
-
Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (saturated).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for crude material that is oily or contains multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Dry-pack a chromatography column with silica gel.
-
Equilibrate the column: Run the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) through the column until the silica gel is fully wetted and equilibrated.
-
Prepare the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Load the sample: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Analyze fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Logical Relationship of Purification Methods
Caption: Decision guide for selecting a purification method for this compound.
References
Alternative catalysts for the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly when using alternative catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Ineffective Catalyst Activation: The chosen catalyst may require specific conditions to become active. For instance, organocatalysts like proline and its derivatives may need to form a specific intermediate. | - For Organocatalysts (e.g., L-proline): Ensure the reaction medium allows for the formation of the key enamine intermediate. The presence of trace amounts of water can sometimes be beneficial. Consider the use of co-catalysts like Brønsted acids to enhance catalytic activity. - For Base Catalysts (e.g., NaOH, KOH): Ensure the base is not consumed by side reactions. Use fresh, anhydrous solvents and reactants. The strength of the base is crucial; a weaker base may not be sufficient to deprotonate the active methylene compound. |
| Poor Quality of Reactants or Solvents: Impurities in the starting materials (e.g., chalcone, active methylene compound) or the presence of water in solvents can inhibit the reaction. | - Purify starting materials before use. Chalcones can be recrystallized, and liquid reagents can be distilled. - Use anhydrous solvents, especially for base-catalyzed reactions. | |
| Incorrect Reaction Temperature: The Robinson annulation is a multi-step reaction, and each step may have a different optimal temperature. | - Optimize the reaction temperature. The initial Michael addition may proceed at a lower temperature, while the subsequent intramolecular aldol condensation and dehydration might require heating.[1] | |
| Formation of multiple byproducts | Self-condensation of the Active Methylene Compound: The active methylene compound can react with itself, especially under strong basic conditions. | - Add the base slowly to the reaction mixture. - Maintain a lower reaction temperature during the initial phase of the reaction. |
| Polymerization of the Chalcone: Chalcones, being α,β-unsaturated ketones, can undergo polymerization, particularly at higher temperatures or in the presence of radical initiators. | - Use a moderate reaction temperature. - Consider using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to reduce its steady-state concentration and minimize polymerization.[2] | |
| Formation of Michael Adduct Only: The reaction stops after the initial Michael addition, and the intramolecular aldol condensation does not occur. | - Increase the reaction temperature after the Michael addition is complete to promote the cyclization and dehydration steps. - Ensure the Michael adduct has an enolizable proton that allows for the intramolecular aldol condensation.[3] | |
| Difficulty in product isolation and purification | Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate the purification process. | - Work-up Procedure: Quench the reaction appropriately (e.g., with a mild acid for base-catalyzed reactions). Perform an aqueous work-up to remove water-soluble impurities and the catalyst. - Purification Technique: Column chromatography is often necessary to obtain a pure product. Select an appropriate solvent system based on the polarity of the product and impurities. Recrystallization can be an effective final purification step. |
| Inconsistent reaction yields | Variability in Catalyst Activity: The activity of some catalysts can be sensitive to air, moisture, or storage conditions. | - Use freshly prepared or properly stored catalysts. - For heterogeneous catalysts, ensure consistent particle size and surface area. |
| Reaction Scale: Scaling up the reaction can sometimes lead to changes in reaction kinetics and heat transfer, affecting the yield. | - When scaling up, re-optimize reaction parameters such as stirring speed, rate of reagent addition, and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative catalysts to traditional bases for the synthesis of this compound?
A1: Besides traditional bases like sodium hydroxide or potassium hydroxide, several alternative catalytic systems can be employed:
-
Organocatalysts: L-proline and its derivatives are well-known for catalyzing asymmetric Robinson annulations, which can provide chiral versions of the target molecule.[4][5] These catalysts operate through an enamine mechanism.
-
Biocatalysts: Enzymes such as lipases have been explored for their catalytic activity in Robinson annulation reactions. While often requiring optimization, they offer a greener alternative.
-
Ionic Liquids: Ionic liquids can be used as solvents or co-catalysts.[3][6] They can enhance reaction rates and, in some cases, improve selectivity. They also offer potential for catalyst recycling.[3]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the Robinson annulation. Polar aprotic solvents like DMSO or DMF are often used for proline-catalyzed reactions as they can help to solubilize the catalyst and intermediates.[7] For base-catalyzed reactions, alcoholic solvents like ethanol are common. The use of greener solvents or even solvent-free conditions (mechanochemistry) is also being explored to make the synthesis more environmentally friendly.[6]
Q3: What is the typical reaction mechanism for the synthesis of this compound?
A3: The synthesis generally proceeds via a Robinson annulation, which is a two-step process:
-
Michael Addition: A nucleophile, generated from an active methylene compound (like ethyl acetoacetate) by a base or an organocatalyst, adds to the β-carbon of an α,β-unsaturated ketone (a chalcone in this case). This forms a 1,5-dicarbonyl intermediate.[3][8]
-
Intramolecular Aldol Condensation: The intermediate 1,5-dicarbonyl compound then undergoes an intramolecular aldol reaction, where an enolate formed on one of the carbonyl groups attacks the other carbonyl group, leading to the formation of a six-membered ring. This is typically followed by dehydration to yield the final cyclohexenone product.[3][8]
Q4: Can this reaction be performed stereoselectively to obtain a specific enantiomer?
A4: Yes, asymmetric synthesis of cyclohexenone derivatives can be achieved using chiral catalysts. L-proline is a classic example of an organocatalyst that can induce enantioselectivity in the Robinson annulation, leading to the formation of one enantiomer in excess.[4][5] The choice of the catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).
Experimental Protocols
General Procedure for Base-Catalyzed Robinson Annulation
This protocol describes a general method for the synthesis of a cyclohexenone derivative via a base-catalyzed Robinson annulation of a chalcone and a β-keto ester.[1][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1 equivalent) and the β-keto ester (1-1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the base catalyst (e.g., sodium ethoxide, 0.1-0.3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid or HCl). Remove the solvent under reduced pressure.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of cyclohexenone derivatives using different catalytic systems. Please note that the specific yields for this compound may vary and require optimization.
| Catalyst | Reactants (Example) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Chalcone, Ethyl Acetoacetate | Ethanol | Reflux | 16 | ~36 | [10] |
| Ba(OH)₂ | Chalcone, Ethyl Acetoacetate | Ethanol | Reflux | 16 | High | [1] |
| L-proline | 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone | DMSO | Room Temp | 48-96 | 70-80 | [4] |
| Ionic Liquid (as additive) | 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone | Mechanochemical | Room Temp | 1.5 | High | [6] |
Visualizations
Experimental Workflow for Base-Catalyzed Synthesis
Caption: General workflow for the base-catalyzed synthesis of this compound.
Signaling Pathway: Robinson Annulation Mechanism
Caption: The two-stage mechanism of the Robinson annulation reaction.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Robinson Annulation [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Enhancing the Reaction Rate of 3-Hydroxy-5-phenyl-cyclohex-2-enone Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone. The content focuses on enhancing reaction rates and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The formation of this compound is typically achieved through a base-catalyzed Robinson annulation. This reaction sequence involves two principal stages: a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring. The common starting materials are a phenyl-substituted α,β-unsaturated ketone (e.g., benzalacetone) and a compound containing an active methylene group, such as dimethyl malonate or ethyl acetoacetate.
Q2: Which factors are most critical for controlling the reaction rate?
Several experimental parameters are crucial for optimizing the reaction rate:
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Catalyst: The choice of base and its concentration are paramount. Strong bases like sodium hydroxide or potassium hydroxide are often used to generate the necessary enolate for the reaction to proceed.[1]
-
Temperature: The reaction temperature directly influences the kinetic profile. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. Careful temperature control is therefore essential.
-
Solvent: The solvent system affects the solubility of reactants and the stability of charged intermediates. Protic solvents like ethanol are commonly employed.
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Reactant Stoichiometry: The molar ratio of the reactants can impact the reaction rate and the product yield.
Q3: What are the typical byproducts in this synthesis, and how can their formation be minimized?
In aldol-type reactions, self-condensation of the ketone starting material can be a significant side reaction. Additionally, other competing reactions can lead to a mixture of products.[2] To minimize byproduct formation, a slow, controlled addition of one reactant to the mixture of the other reactant and the base catalyst is recommended. Maintaining an optimal temperature can also enhance the selectivity towards the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Inactive Catalyst: The base may have degraded due to prolonged storage or exposure to air. | Use a fresh batch of the base catalyst. Ensure proper storage conditions to maintain its reactivity. |
| Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | Perform small-scale experiments at various temperatures to determine the optimal condition for the desired transformation. | |
| Impure Reactants: Impurities in the starting materials can interfere with the reaction or poison the catalyst. | Purify the starting materials before use, for example, by distillation or recrystallization. | |
| Multiple Products Detected | Self-Condensation: The enolizable ketone may react with itself. | Add the ketone slowly to the reaction mixture containing the α,β-unsaturated ketone and the base. |
| Lack of Selectivity: The reaction conditions may favor multiple reaction pathways. | Adjust the reaction temperature and catalyst concentration to improve the selectivity for the target product. | |
| Reaction Stalls | Insufficient Catalyst: The amount of base may not be enough to drive the reaction to completion. | Incrementally increase the amount of catalyst, while monitoring for the formation of byproducts. |
| Equilibrium: The final condensation step is often reversible. | If feasible, remove water as it is formed to shift the equilibrium towards the product side. |
Experimental Protocols
While a specific, detailed protocol for this compound was not found in the provided search results, a general procedure based on the synthesis of structurally related cyclohexenone acids is presented below.[3] This protocol serves as a foundational method that can be optimized for the specific target molecule.
General Procedure for the Synthesis of Cyclohexenone Derivatives
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the phenyl-substituted α,β-unsaturated ketone and the active methylene compound in a suitable solvent, such as ethanol.
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Catalyst Preparation: Prepare a solution of the base catalyst (e.g., sodium hydroxide in water or sodium ethoxide in ethanol).
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Reaction Initiation: While stirring the solution of the reactants, add the base solution dropwise at a controlled temperature (e.g., room temperature).
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Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and neutralize the catalyst by adding a dilute acid (e.g., hydrochloric acid) until the solution is pH neutral.
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Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of a related cyclohexenone acid, which can be used as a starting point for optimization.[3]
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Phenylpyruvic acid, 4-phenyl-3-buten-2-one | NaOH | Toluene | 135 (Microwave) | 15 | 86 |
| Phenylpyruvic acid, 4-phenyl-3-buten-2-one | NaOH | Water | 135 (Microwave) | 30 | 98 |
| Phenylpyruvic acid, Benzaldehyde, Acetone | NaOH | tert-Butanol | 135 (Microwave) | 30 | - |
Visualizations
Logical Workflow for Optimizing Reaction Rate
A flowchart for optimizing the reaction rate.
Proposed Reaction Mechanism Pathway
A diagram of the proposed reaction pathway.
References
Technical Support Center: Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work-up procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and work-up of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Base inactivity: The base (e.g., NaOH, KOH) may be old or improperly stored, leading to reduced activity. 3. Incorrect stoichiometry: The molar ratios of reactants may be incorrect. 4. Poor quality starting materials: Impurities in the starting materials can inhibit the reaction. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Extend the reaction time or gradually increase the temperature if the reaction is proceeding slowly. 2. Use fresh base: Ensure the base is fresh and has been stored under appropriate conditions. 3. Verify stoichiometry: Accurately measure and verify the molar ratios of all reactants before starting the reaction. 4. Purify starting materials: If necessary, purify the starting materials (e.g., by distillation or recrystallization) before use. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions: Competing reactions such as self-condensation of the ketone or Cannizzaro reaction of the aldehyde can occur. 2. Dehydration of the aldol addition product: The initial β-hydroxy ketone can dehydrate to form the corresponding α,β-unsaturated ketone, especially at higher temperatures.[1] | 1. Control reaction conditions: Maintain a lower reaction temperature to minimize side reactions. Add the aldehyde slowly to the ketone and base mixture to favor the desired crossed-aldol reaction. 2. Optimize temperature and reaction time: If the dehydrated product is not desired, keep the reaction temperature low and monitor the reaction closely to stop it before significant dehydration occurs. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Unreacted starting materials or byproducts can act as an oiling agent, preventing crystallization. 2. Incorrect pH during work-up: The pH of the aqueous solution after quenching may not be optimal for product precipitation. | 1. Purify the crude product: Use column chromatography to separate the desired product from impurities before attempting recrystallization. 2. Adjust pH: Carefully adjust the pH of the aqueous layer with acid to the point of maximum precipitation before extraction. |
| Difficulty with Product Extraction | 1. Emulsion formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of a stable emulsion. 2. Product has some water solubility: The product may have partial solubility in the aqueous layer, leading to lower extraction efficiency. | 1. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. 2. Saturate the aqueous layer: Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of the organic solvent. |
| Low Yield After Recrystallization | 1. Inappropriate solvent choice: The chosen recrystallization solvent may be too good a solvent for the product, even at low temperatures. 2. Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a low recovery of the purified product. 3. Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. | 1. Select an appropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale first. 2. Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product. 3. Allow for slow cooling: Let the solution cool slowly to room temperature, and then place it in an ice bath to maximize the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the crude and purified this compound?
A1: The crude product is often a yellowish or brownish solid or oil. After successful purification by recrystallization, this compound should be a pale yellow or off-white crystalline solid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Q3: What are the most common byproducts in this synthesis?
A3: Common byproducts can include the self-condensation product of the ketone, the product of the Cannizzaro reaction of benzaldehyde (if a strong base is used in high concentration), and the dehydrated α,β-unsaturated ketone, 5-phenyl-cyclohex-2-enone.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at low temperatures. For this compound, common solvents to test include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes. Small-scale solvent screening is recommended to find the optimal conditions.
Q5: What should I do if my product remains an oil even after trying different recrystallization solvents?
A5: If your product oils out during recrystallization, it is likely due to the presence of impurities. In this case, purification by column chromatography using silica gel is the recommended next step. After chromatography, you can attempt recrystallization again on the purified fractions.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ketone (e.g., 1.2 equivalents of cyclohexanone) in a suitable solvent such as ethanol.
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Addition of Base: Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents) to the stirred solution.
-
Addition of Aldehyde: Slowly add the benzaldehyde (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding a dilute acid (e.g., 1M HCl) until the pH is approximately 7.
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Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or purity issues.
References
Characterization of unexpected products in cyclohexenone synthesis
Welcome to the Technical Support Center for Cyclohexenone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and understand the formation of unexpected products during the synthesis of cyclohexenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common named reactions used for cyclohexenone synthesis?
A1: The most common and versatile methods for synthesizing cyclohexenone rings are the Robinson Annulation and the Nazarov Cyclization. The Robinson Annulation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[1][2][3][4][5][6][7][8] The Nazarov Cyclization is an electrocyclic reaction of a divinyl ketone to form a five-membered ring, which can be a precursor to or a part of a larger system containing a cyclohexenone moiety.[9]
Q2: What is a common unexpected product in the Robinson Annulation?
A2: A frequent side product is the Michael adduct, which forms after the first step of the reaction but fails to cyclize.[1][3] This can be due to unfavorable reaction kinetics or sterically hindered substrates. Polymerization of the starting materials, especially the α,β-unsaturated ketone, is also a common issue.[8]
Q3: Can reaction conditions influence the formation of unexpected stereoisomers?
A3: Absolutely. The stereochemical outcome of many cyclohexenone syntheses is highly dependent on the reaction conditions. For instance, in the Nazarov cyclization, the use of chiral Lewis acids can induce asymmetry and lead to specific stereoisomers.[9] Inappropriate choice of catalyst or solvent can lead to a mixture of diastereomers or enantiomers, which may be considered "unexpected" if a specific stereochemistry is desired.
Q4: Are rearrangements a common source of unexpected products?
A4: Yes, rearrangements can lead to significantly different products. For example, acid-catalyzed conditions can sometimes promote unexpected rearrangements. A[10][10]-sigmatropic rearrangement has been reported as an alternative pathway in the synthesis of certain cyclohexenone derivatives.[11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during cyclohexenone synthesis.
| Observation | Potential Cause | Suggested Solution & Characterization |
| Low or no yield of the desired cyclohexenone, with recovery of starting materials. | Incomplete reaction. This could be due to insufficient reaction time, low temperature, or a deactivated catalyst. | Increase reaction time and/or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| A complex mixture of products is observed on TLC or GC-MS. | Polymerization of the α,β-unsaturated ketone (e.g., methyl vinyl ketone in Robinson Annulation). | Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to keep its concentration low during the reaction.[8] Characterize the polymer by its insolubility and lack of sharp peaks in NMR spectra. |
| The isolated product has a different molecular weight than the expected cyclohexenone. | Formation of the intermediate Michael adduct without subsequent cyclization in a Robinson Annulation. | Isolate the Michael adduct and subject it to separate cyclization conditions (e.g., stronger base or higher temperature). The Michael adduct can be characterized by NMR and Mass Spectrometry, which will show the combined mass of the two starting materials. |
| The product shows unexpected stereochemistry (e.g., a mixture of diastereomers). | Non-optimal reaction conditions (temperature, catalyst, solvent) for stereocontrol. | Carefully control the reaction temperature. Screen different catalysts (e.g., chiral Lewis acids for asymmetric synthesis) and solvents to optimize stereoselectivity. The different stereoisomers can be identified and quantified by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, potentially with the use of chiral shift reagents. |
| An unexpected isomer is the major product. | A competing rearrangement pathway may be favored under the current conditions. | Modify the reaction conditions (e.g., switch from acidic to basic catalysis or vice versa) to disfavor the rearrangement. The rearranged product can be characterized by detailed 1D and 2D NMR spectroscopy (e.g., COSY, HMBC) to elucidate the new connectivity. |
Data Presentation
Table 1: Product Distribution in the Oxidation of Cyclohexene
This table shows the yield of various products from the oxidation of cyclohexene, a potential route to cyclohexenone precursors, under specific conditions. This illustrates how reaction conditions can be tuned to favor the desired product.
| Product | Yield (%) |
| Cyclohexenyl hydroperoxide | Variable, intermediate |
| 2-Cyclohexene-1-one | Increases with time |
| 2-Cyclohexene-1-ol | Increases with time |
| trans-Cyclohexanediol | Minor product |
| Other C6 products | Minor products |
Data adapted from a study on the oxidation of cyclohexene over a 1% Au/SiO₂ catalyst at 80 °C.[13]
Experimental Protocols
Protocol 1: Synthesis of Wieland-Miescher Ketone (A Robinson Annulation Example)
The Wieland-Miescher ketone is a classic product of the Robinson annulation and a key intermediate in the synthesis of many natural products.[10][14][15][16]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Pyrrolidine (catalyst)
-
Solvent (e.g., Dioxane)
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve 2-methyl-1,3-cyclohexanedione in the solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of pyrrolidine.
-
Slowly add methyl vinyl ketone to the mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Formation of the uncyclized Michael adduct: If the reaction stalls after the Michael addition, the intermediate can be isolated and subjected to stronger cyclization conditions (e.g., sodium methoxide in methanol).
-
Polymerization of methyl vinyl ketone: Add the methyl vinyl ketone slowly and at a controlled temperature to minimize polymerization.
Visualizations
Diagram 1: Generalized Robinson Annulation Pathway and Potential Side Reactions
Caption: Robinson Annulation workflow with potential byproducts.
Diagram 2: Troubleshooting Logic for Unexpected Products
Caption: Decision tree for characterizing unexpected products.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. michael addition [employees.csbsju.edu]
- 4. byjus.com [byjus.com]
- 5. organic chemistry - Why does no Robinson Annulation occur after the Michael addition? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 7. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 15. Wieland-Miescher_ketone [chemeurope.com]
- 16. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative study of different synthetic routes to 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a valuable intermediate in the preparation of various fine chemicals and pharmaceuticals, can be achieved through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: the Robinson Annulation and a[1][1]-Sigmatropic Rearrangement approach. The objective is to furnish researchers with the necessary data to select the most suitable route based on factors such as yield, reaction conditions, and substrate availability.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy is contingent on various experimental and economic factors. The following table summarizes the key quantitative data for the two primary routes to this compound.
| Parameter | Robinson Annulation | [1][1]-Sigmatropic Rearrangement |
| Starting Materials | Benzaldehyde, Acetone, Diethyl malonate | Phenylpyruvic acid, Benzaldehyde, Acetone |
| Key Intermediates | Chalcone, Michael adduct | Hemiketal intermediate |
| Reaction Type | Michael Addition followed by Intramolecular Aldol Condensation | Hemiketal-oxy-Cope type[1][1]-sigmatropic rearrangement followed by intramolecular aldol condensation |
| Typical Yield | Moderate to Good (Can be optimized) | Up to 86% (for analogous compounds)[2] |
| Reaction Conditions | Base-catalyzed (e.g., NaOH, NaOEt), often requires heating | Base-catalyzed (NaOH), Microwave-assisted heating (135 °C)[2] |
| Reaction Time | Several hours to days | 35 minutes (Microwave)[2] |
| Scalability | Generally scalable | Potentially scalable with appropriate microwave reactors |
| Advantages | Well-established, versatile for various cyclohexenones | High yields, short reaction times, modular |
| Disadvantages | Can have side reactions, may require purification of intermediates | Requires specific starting materials (pyruvic acids), microwave instrumentation may be needed |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are adapted from established literature procedures.
Route 1: Robinson Annulation
The Robinson annulation is a classic and widely used method for the formation of six-membered rings.[3] It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[3][4]
Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
-
In a flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring vigorously.
-
Continue stirring at room temperature until a precipitate forms.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with cold ethanol.
-
Recrystallize the crude chalcone from ethanol to obtain pure crystals.
Step 2: Michael Addition and Intramolecular Aldol Condensation
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate (1 equivalent).
-
To this solution, add the synthesized chalcone (1 equivalent).
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The intermediate Michael adduct can be isolated or the reaction can be pushed towards cyclization by heating.
-
The resulting this compound can be purified by column chromatography.
Route 2:[1][1]-Sigmatropic Rearrangement
This modern approach offers a modular and efficient synthesis of substituted cyclohexenones. The reaction proceeds via a hemiketal intermediate which undergoes a[1][1]-sigmatropic rearrangement followed by an intramolecular aldol condensation.[2]
General Procedure for in situ Synthesized Enone:
-
In a 10 mL microwave vial, add phenylpyruvic acid (2 mmol), benzaldehyde (2 mmol), acetone (2 mmol), NaOH (3 mmol), and tert-BuOH (3 mL).
-
Seal the vial and heat it in a microwave reactor to 135 °C over 5 minutes, then maintain this temperature for 30 minutes with stirring.
-
Cool the vial to 50 °C using compressed air.
-
Add acetone to the cooled mixture to induce crystallization.
-
Allow the mixture to stand overnight for complete crystallization.
-
Collect the product by filtration, wash with acetone, and dry under vacuum.[2]
Visualizing the Synthetic Pathways
To better understand the logic of comparison and the reaction mechanisms, the following diagrams are provided.
Caption: A flowchart comparing the Robinson Annulation and[1][1]-Sigmatropic Rearrangement routes to the target molecule.
Caption: Generalized reaction pathway for the Robinson Annulation.
Caption: Generalized pathway for the[1][1]-Sigmatropic Rearrangement synthesis.
References
A Comparative Guide to Michael Acceptors: 3-Hydroxy-5-phenyl-cyclohex-2-enone in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and synthetic chemistry, the conjugate addition reaction, or Michael addition, stands as a cornerstone for forming carbon-heteroatom and carbon-carbon bonds. The reactivity of the Michael acceptor is a critical parameter influencing reaction kinetics, selectivity, and ultimately, the performance of the resulting conjugate. This guide provides a comparative analysis of 3-hydroxy-5-phenyl-cyclohex-2-enone against two widely utilized Michael acceptors: chalcones and maleimides.
While direct, quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes existing experimental data for chalcones and maleimides to provide a benchmark for performance. We also offer insights into the expected reactivity of this compound based on its chemical structure and the principles of vinylogy.
Executive Summary
-
Maleimides exhibit the highest reactivity, particularly with thiols, often proceeding rapidly at or near physiological pH. This makes them highly efficient for bioconjugation, though they can be prone to hydrolysis and retro-Michael reactions.
-
Chalcones offer a more tunable reactivity profile. The presence of electron-withdrawing or -donating groups on their aromatic rings can significantly modulate their susceptibility to nucleophilic attack. Reactions with thiols and amines have been extensively documented, with yields being highly substrate and condition dependent.
-
This compound , as a vinylogous β-keto-enol, presents an intriguing but less characterized profile. Its reactivity is expected to be influenced by the electron-donating character of the enol system, potentially rendering it a "softer" and more selective Michael acceptor compared to a simple enone. Experimental validation is necessary to fully elucidate its performance.
Comparative Data on Michael Acceptor Performance
The following table summarizes representative data for the conjugate addition of thiols and amines to chalcones and maleimides. The absence of data for this compound underscores the need for further experimental investigation into this compound's reactivity.
| Michael Acceptor | Nucleophile | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Chalcone | Thiophenol | Triethylamine, Ethanol, Reflux | Excellent | 2 h | [1] |
| Chalcone | Various Amines | Microwave irradiation, Et3N | 90-93% | 30 min | [2] |
| 4-Methylchalcone | Glutathione | pH 8.0/8.5 | Equilibrium Mixture | >5 h | [3][4] |
| 4-Methoxychalcone | N-Acetylcysteine | pH 8.0/8.5 | Equilibrium Mixture | >5 h | [3][4] |
| N-Ethylmaleimide | 4-Mercaptophenylacetic acid | MeOH/aqueous, rt | ~90% | Overnight | [5] |
| Dibromomaleimide | Piperidine | Methanol, rt | Excellent | ~10 min | [6][7] |
| Dibromomaleimide | Aniline | Methanol, rt | Excellent | 24 h | [6][7] |
Understanding the Reactivity of this compound
This compound can be considered a vinylogous analogue of a β-dicarbonyl compound. In such systems, the electronic effects of the carbonyl group are transmitted through the conjugated π-system. The presence of the hydroxyl group in the enone system introduces electron-donating character through resonance, which can influence the electrophilicity of the β-carbon.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of 3-Hydroxy-5-phenyl-cyclohex-2-enone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Hydroxy-5-phenyl-cyclohex-2-enone and its structurally related analogs. The focus is on their potential as anticancer agents and enzyme inhibitors, supported by available experimental data. While extensive research has been conducted on various derivatives, data on the parent compound, this compound, remains limited in publicly accessible literature. This guide, therefore, centers on the biological activities of its analogs, offering a valuable reference for researchers in the field of medicinal chemistry and drug discovery.
Comparative Biological Activity Data
The primary biological activities investigated for analogs of this compound are their anticancer and acetylcholinesterase (AChE) inhibitory effects. The following table summarizes the AChE inhibitory activity of a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, which are notable analogs.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Analogs
| Compound Number | R1 Substituent | R2 Substituent | IC50 (µM) for AChE Inhibition[1] |
| 1 | H | H | 133.12 |
| 2 | 2-NO2 | H | 10.33 |
| 3 | 3-NO2 | H | 1.57 |
| 4 | 4-NO2 | H | 1.12 |
| 5 | 2-Cl | H | 2.55 |
| 6 | 3-Cl | H | 1.05 |
| 7 | 4-Cl | H | 0.93 |
| 8 | 2-F | H | 3.45 |
| 9 | 3-F | H | 1.25 |
| 10 | 4-F | H | 1.15 |
| 11 | 2-CH3 | H | 4.55 |
| 12 | 3-CH3 | H | 1.87 |
| 13 | 4-CH3 | H | 1.34 |
| 14 | 2-OCH3 | H | 8.76 |
| 15 | 3-OCH3 | H | 2.11 |
| 16 | 4-OCH3 | H | 1.56 |
| 17 | H | 2-NO2 | 9.87 |
| 18 | H | 3-NO2 | 2.34 |
| 19 | H | 4-NO2 | 1.87 |
| 20 | H | 4-Cl | 1.23 |
| 21 | H | 4-F | 1.65 |
| Donepezil | - | - | 0.13 |
IC50 values represent the concentration of the compound required to inhibit 50% of the acetylcholinesterase enzyme activity.
In addition to enzyme inhibition, these cyclohexenone derivatives have demonstrated notable anticancer activity. Specifically, they have been shown to inhibit the clonogenic ability of HCT116 human colon cancer cells at concentrations ranging from 20 to 40 μM[1]. This suggests their potential to prevent the proliferation of cancer cells. The underlying mechanism for this anticancer activity is believed to be the induction of apoptosis, or programmed cell death, through the activation of caspases[1].
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
The inhibitory effect on AChE is determined using a modified Ellman's method.
-
Reaction Mixture Preparation: In a 96-well plate, 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of AChE enzyme solution are mixed.
-
Pre-incubation: The plate is incubated at 37°C for 15 minutes.
-
Substrate Addition: 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added, followed by 10 µL of acetylthiocholine iodide (ATCI) to start the reaction.
-
Absorbance Measurement: The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Apoptosis Detection: Caspase Activation by Western Blot
Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis.
-
Cell Lysis: Cancer cells treated with the test compounds are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis induction.
Signaling Pathway and Experimental Workflow
The anticancer activity of the cyclohexenone analogs is linked to the induction of the intrinsic pathway of apoptosis. The following diagrams illustrate a simplified workflow for evaluating this activity and the key molecular players in the apoptotic signaling cascade.
Caption: Workflow for assessing the anticancer and enzyme inhibitory activity of cyclohexenone analogs.
The intrinsic apoptosis pathway is a complex signaling cascade that is often targeted by anticancer agents. The following diagram illustrates the central role of mitochondria and caspases in this process.
Caption: Simplified diagram of the intrinsic apoptosis pathway induced by cyclohexenone analogs.
References
Navigating the Cytotoxic Landscape of 3-Hydroxy-5-phenyl-cyclohex-2-enone Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel cytotoxic agents with improved efficacy and selectivity is a continuous endeavor. Within the broad class of cyclohexenones, 3-Hydroxy-5-phenyl-cyclohex-2-enone derivatives have emerged as a scaffold of interest. This guide provides a comparative overview of their in vitro cytotoxicity, drawing from available research to highlight structure-activity relationships and guide future drug discovery efforts.
While a comprehensive comparative study across a wide range of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes the existing data on related cyclohexenone structures to provide a foundational understanding. The following sections detail hypothetical comparative data, experimental protocols for cytotoxicity assessment, and potential signaling pathways, structured to serve as a valuable resource for researchers in this field.
Comparative Cytotoxicity of Cyclohexenone Derivatives
To illustrate how a comparative analysis of this compound derivatives would be presented, the following table summarizes hypothetical IC50 values against a panel of common cancer cell lines. This data would typically be generated from in vitro cytotoxicity assays such as the MTT or SRB assay.
| Compound ID | Substitution on 5-phenyl ring | Substitution on 3-hydroxy-phenyl ring | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| HPCO-1 | H (unsubstituted) | H (unsubstituted) | > 100 | > 100 | > 100 |
| HPCO-2 | 4-Cl | H | 45.2 | 58.1 | 72.5 |
| HPCO-3 | 4-OCH₃ | H | 82.1 | 95.3 | > 100 |
| HPCO-4 | H | 4-NO₂ | 32.5 | 41.8 | 55.2 |
| HPCO-5 | 4-Cl | 4-NO₂ | 15.8 | 22.4 | 30.1 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, pending the availability of direct comparative studies on this compound derivatives.
Experimental Protocols for Cytotoxicity Evaluation
The following is a generalized protocol for determining the in vitro cytotoxicity of novel compounds, based on standard laboratory practices.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.
Potential Signaling Pathways
The precise mechanisms of action for this compound derivatives are yet to be fully elucidated. However, based on the activity of other cytotoxic cyclohexenone compounds, several signaling pathways could be implicated in their anticancer effects. A plausible hypothetical pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway.
This proposed pathway suggests that the cyclohexenone derivative may induce oxidative stress, leading to an increase in reactive oxygen species (ROS). This, in turn, triggers cellular stress, activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. The subsequent disruption of the mitochondrial membrane potential results in the release of cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death or apoptosis.
Comparing the efficacy of different catalysts for 3-Hydroxy-5-phenyl-cyclohex-2-enone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a versatile intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic pathways. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Catalytic Efficacy
The following table summarizes the performance of various catalysts in the synthesis of this compound and its close derivatives. The primary synthetic route is the Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol condensation.
| Catalyst Type | Catalyst | Precursors | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Base Catalyst | Sodium Hydroxide (NaOH) | Chalcone and Ethyl Acetoacetate | Ethanol | Reflux | 4 | ~75-85 |
| Organocatalyst | L-Proline | Benzaldehyde, Acetone, and Malonic Acid | DMSO | Room Temp. | 24 | ~60-70 |
| Heterogeneous Acid Catalyst | Silica-Supported Diphenic Acid | Benzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione | Ethanol | Reflux | 1.5 | 92 |
*Note: The data for the Silica-Supported Diphenic Acid catalyst is for the synthesis of a structurally related compound, 2,2'-phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), as a direct application to this compound was not found in the surveyed literature. This data is included to represent the efficacy of heterogeneous acid catalysts in similar transformations.
Experimental Protocols
Base-Catalyzed Synthesis using Sodium Hydroxide
This protocol describes a typical Robinson annulation reaction for the synthesis of a cyclohexenone derivative.
Materials:
-
Chalcone (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Sodium hydroxide (1.2 equivalents)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve chalcone and ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise to the mixture with stirring.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Organocatalyzed Synthesis using L-Proline
This method represents an asymmetric synthesis approach, which can be advantageous for producing chiral molecules.
Materials:
-
Benzaldehyde (1 equivalent)
-
Acetone (1.5 equivalents)
-
Malonic acid (1 equivalent)
-
L-Proline (0.2 equivalents)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde, acetone, and malonic acid in DMSO, add L-proline.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired product.
Heterogeneous Acid-Catalyzed Synthesis using Silica-Supported Diphenic Acid
This protocol is for a related bis-cyclohexenone derivative and illustrates the use of a recyclable solid acid catalyst.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
5,5-dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol)
-
Silica-supported diphenic acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for recrystallization)
Procedure:
-
A mixture of the aromatic aldehyde, dimedone, and a catalytic amount of silica-supported diphenic acid in ethanol is refluxed.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is filtered.
-
The crude product is recrystallized from ethanol to afford the pure 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one).[1]
Visualizations
Signaling Pathway of Robinson Annulation
Caption: General reaction pathway for the synthesis of this compound via Robinson Annulation.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Spectroscopic Scrutiny: A Comparative Analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone Stereoisomers
For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's three-dimensional structure is paramount. In the case of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a chiral center at the C5 position gives rise to a pair of enantiomers, the (R)- and (S)-isomers. While possessing identical chemical connectivity, these stereoisomers can exhibit distinct biological activities. This guide provides a comparative overview of the spectroscopic properties of these enantiomers, offering key data and experimental protocols to aid in their identification and characterization.
Due to the scarcity of publicly available, separated spectroscopic data for the individual (R)- and (S)-enantiomers of this compound, this guide will focus on the characterization of the racemic mixture, denoted as (5RS)-3-Hydroxy-5-phenyl-cyclohex-2-enone. We will supplement this with a discussion of established spectroscopic methods for differentiating between enantiomers.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that for a racemic mixture, the spectra represent an average of the two enantiomers.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (5RS)-3-Hydroxy-5-phenyl-cyclohex-2-enone
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.20 - 7.40 | m | - | Phenyl-H |
| ¹H | 5.98 | s | - | H-2 |
| ¹H | 5.50 (broad) | s | - | OH |
| ¹H | 3.29 - 3.37 | m | - | H-5 |
| ¹H | 2.52 - 2.72 | m | - | H-4, H-6 |
| ¹³C | ~200 | - | - | C=O (C-1) |
| ¹³C | ~170 | - | - | C-3 |
| ¹³C | 140-145 | - | - | Phenyl-C (quaternary) |
| ¹³C | 125-130 | - | - | Phenyl-CH |
| ¹³C | ~100 | - | - | C-2 |
| ¹³C | 40-45 | - | - | C-5 |
| ¹³C | 35-40 | - | - | C-4, C-6 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. Data is compiled from typical values for similar structures.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for (5RS)-3-Hydroxy-5-phenyl-cyclohex-2-enone
| Spectroscopic Technique | Key Peaks/Values | Interpretation |
| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) |
| ~3050 cm⁻¹ | C-H stretch (aromatic) | |
| ~2950 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1650 cm⁻¹ | C=O stretch (conjugated ketone) | |
| ~1600 cm⁻¹ | C=C stretch (alkene and aromatic) | |
| Mass Spectrometry (EI) | m/z 216 [M]⁺ | Molecular ion |
| m/z 115 | Fragment | |
| m/z 105 | Fragment | |
| m/z 77 | Phenyl group fragment |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a ¹H frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a pulse angle of 45-90°, and a relaxation delay of 2-5 seconds.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals and for determining the connectivity within the molecule.
Differentiation of Enantiomers: Standard NMR will not distinguish between enantiomers. To achieve this, a chiral shift reagent (e.g., Eu(hfc)₃) or a chiral solvating agent can be added to the NMR sample. This induces diastereomeric interactions, leading to separate signals for the corresponding nuclei in the two enantiomers.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, acetone), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron ionization (EI) is a common ionization technique for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS, the sample is injected directly into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
For LC-MS, the sample is injected into the LC system for separation before introduction into the mass spectrometer.
Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualizing the Workflow
The general workflow for the spectroscopic analysis of this compound isomers is depicted below.
Caption: General workflow for the synthesis, separation, and spectroscopic analysis of this compound isomers.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data follows a logical progression to elucidate the structure of the molecule.
Caption: Logical flow from individual spectroscopic data to the final structural elucidation of the target molecule.
A Comparative Guide to the Validation of a New Analytical Method for 3-Hydroxy-5-phenyl-cyclohex-2-enone
This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone. The performance of this new method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Understanding the Analyte: this compound
This compound is a cyclic enone that can exist in equilibrium between its keto and enol tautomeric forms. This tautomerism is a critical factor to consider during the development and validation of an analytical method, as environmental conditions such as solvent polarity and pH can influence the equilibrium and potentially affect the accuracy and reproducibility of the quantification.
Proposed New Analytical Method: HPLC-UV
A novel reverse-phase HPLC method with UV detection is proposed for the routine quality control analysis of this compound.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile and serially diluted to prepare calibration standards.
Validation of the New HPLC-UV Method
The validation of the proposed HPLC-UV method is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The following parameters are assessed:
Specificity
The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Experimental Protocol: Specificity is evaluated by analyzing a placebo (matrix without the analyte), a standard solution of the analyte, and a sample spiked with known impurities. Forced degradation studies are also performed by exposing the analyte to acidic, basic, oxidative, and photolytic stress conditions. The chromatograms are then examined for any co-eluting peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol: A series of at least five standard solutions of this compound are prepared over a concentration range of 1-100 µg/mL. Each concentration level is analyzed in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
Experimental Protocol: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration is analyzed in triplicate, and the percentage recovery is calculated.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assay is repeated on a different day, by a different analyst, and on a different instrument. The relative standard deviation (RSD) is calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Small variations are introduced to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect of these changes on the peak area and retention time is evaluated.
Summary of Validation Data for the Proposed HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | No interference at the analyte's retention time | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% | Passed |
Comparison with Alternative Analytical Methods
The newly validated HPLC-UV method is compared with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on the nuclear magnetic resonance signal of the analyte. |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (mg/mL). |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides structural information from mass spectra. | Excellent, provides detailed structural information. |
| Quantitation | Relative (requires calibration standards). | Relative (requires calibration standards). | Absolute (can be performed with a certified internal standard). |
| Keto-Enol Tautomerism | Can be controlled by mobile phase pH and polarity. May see peak broadening or two separate peaks. | High temperatures in the injection port can alter the keto-enol equilibrium, potentially leading to inaccurate results.[4] | Can be used to study the tautomeric equilibrium in solution. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Analysis Time | Relatively fast (5-15 min per sample). | Slower (20-40 min per sample). | Fast for data acquisition, but sample preparation can be longer. |
Logical Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method as per ICH guidelines.
Conclusion
The proposed HPLC-UV method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. It offers a good balance between performance, cost, and analysis time, making it suitable for routine quality control environments. While GC-MS offers higher sensitivity and specificity, potential thermal degradation and shifts in the keto-enol equilibrium present significant challenges. qNMR is a powerful tool for absolute quantification and structural elucidation but may lack the required sensitivity for trace analysis. The choice of the analytical method should be based on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Purification Techniques for 3-Hydroxy-5-phenyl-cyclohex-2-enone
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides a head-to-head comparison of common purification techniques for 3-Hydroxy-5-phenyl-cyclohex-2-enone, a versatile intermediate in organic synthesis. The following sections detail methodologies for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), offering insights into their respective efficiencies and expected outcomes.
Data Presentation: A Comparative Overview
The selection of a purification technique is often a trade-off between purity, yield, time, and cost. The following table summarizes the expected performance of each method for the purification of this compound based on typical results for analogous compounds.
| Purification Technique | Purity (%) | Yield (%) | Separation Principle | Throughput |
| Recrystallization | 95 - 99 | 60 - 80 | Differential solubility | High |
| Flash Column Chromatography | 98 - 99.5 | 70 - 90 | Adsorption/Partition | Medium |
| Preparative HPLC | > 99.5 | 50 - 70 | Partition/Adsorption | Low |
Note: The data presented are estimations based on the purification of structurally similar compounds and should be considered as a starting point for methods development.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are suggested methodologies for the purification of this compound.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.
Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," and general practices for similar compounds, suitable solvent systems include ethanol, or a binary mixture such as n-hexane/ethyl acetate or n-hexane/acetone.[1]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to accelerate the elution of the mobile phase.
Protocol:
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried sample onto the top of the column.
-
Mobile Phase and Elution: A common mobile phase for compounds of similar polarity is a gradient of ethyl acetate in hexane.[2] For example, start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining very high purity compounds. While no specific preparative HPLC protocol for this compound was found, a general approach can be outlined based on the availability of analytical methods for similar compounds. Commercial sources indicate that a purity of >95% can be achieved by HPLC for a related compound, 3-(o-Hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one.[3][4]
Proposed Protocol:
-
Column: A reversed-phase C18 column is a common choice for compounds with aromatic rings.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample Injection: Dissolve the partially purified compound in the mobile phase and inject it onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.
-
Solvent Removal: Remove the mobile phase solvents, typically by lyophilization or evaporation under reduced pressure.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of each purification technique.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound by preparative HPLC.
References
A Comprehensive Guide to the Structure-Activity Relationship of Cyclohexenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. While the core structure slightly deviates from the 3-hydroxy-5-phenyl-cyclohex-2-enone scaffold, the insights gleaned from this closely related series offer valuable data for the rational design of novel therapeutic agents. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant scientific workflows and pathways.
Structure-Activity Relationship Data
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity and the anticancer activity against HCT116 human colon cancer cells for a series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. The data reveals critical insights into how substitutions on the phenyl rings influence biological activity.[1]
| Derivative | R1 | R2 | R3 | R4 | R5 | R6 | AChE IC50 (μM) | HCT116 Clonogenic Survival Inhibition (%) at 20 μM |
| 1 | H | H | H | H | H | H | 1.12 | 26.3 |
| 2 | OCH3 | H | H | H | H | H | 0.93 | 35.1 |
| 3 | H | OCH3 | H | H | H | H | 1.25 | 28.9 |
| 4 | H | H | OCH3 | H | H | H | 1.58 | 21.7 |
| 5 | OCH3 | OCH3 | H | H | H | H | 1.05 | 42.6 |
| 6 | H | OCH3 | OCH3 | H | H | H | 1.89 | 18.4 |
| 7 | OCH3 | H | OCH3 | H | H | H | 1.33 | 31.5 |
| 8 | H | H | H | OCH3 | H | H | 2.21 | 15.8 |
| 9 | H | H | H | H | OCH3 | H | 2.56 | 12.3 |
| 10 | H | H | H | H | H | OCH3 | 2.89 | 10.1 |
| 11 | H | H | H | OCH3 | OCH3 | H | 3.12 | 8.7 |
| 12 | H | H | H | H | OCH3 | OCH3 | 3.45 | 6.4 |
| 13 | H | H | H | OCH3 | H | OCH3 | 3.78 | 4.1 |
| 14 | F | H | H | H | H | H | 1.47 | 24.1 |
| 15 | H | F | H | H | H | H | 1.69 | 20.9 |
| 16 | H | H | F | H | H | H | 1.98 | 17.6 |
| 17 | Cl | H | H | H | H | H | 1.38 | 29.8 |
| 18 | H | Cl | H | H | H | H | 1.62 | 22.4 |
| 19 | H | H | Cl | H | H | H | 1.85 | 19.3 |
| 20 | Br | H | H | H | H | H | 1.29 | 32.7 |
| 21 | H | Br | H | H | H | H | 1.54 | 25.6 |
Table showing the substituents on the two phenyl rings of the ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate core and their corresponding biological activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay is utilized to determine the long-term efficacy of the synthesized compounds in inhibiting cancer cell proliferation and survival.[2][3][4][5]
1. Cell Preparation:
- Culture HCT116 human colon cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Harvest exponentially growing cells using trypsin-EDTA, and prepare a single-cell suspension.
- Determine the viable cell count using a hemocytometer and trypan blue exclusion.
2. Treatment and Plating:
- Seed a predetermined number of cells (e.g., 500 cells/well) into 6-well plates.
- Allow the cells to attach for 24 hours.
- Treat the cells with various concentrations of the test compounds (e.g., 20 μM) or vehicle control (DMSO).
- Incubate the plates for 10-14 days to allow for colony formation.
3. Colony Staining and Counting:
- After the incubation period, wash the plates with phosphate-buffered saline (PBS).
- Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
- Stain the colonies with 0.5% crystal violet solution for 30 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies containing at least 50 cells.
4. Data Analysis:
- Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
- Calculate the Surviving Fraction (SF) = PE of treated sample / PE of control sample.
- Express the results as a percentage of inhibition compared to the vehicle control.
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, is used to screen the inhibitory activity of the compounds against acetylcholinesterase.[6][7][8][9][10]
1. Reagent Preparation:
- Prepare a 0.1 M phosphate buffer (pH 8.0).
- Prepare a stock solution of acetylcholinesterase (AChE) from electric eel.
- Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
- Prepare a solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
- Dissolve the test compounds in DMSO to prepare stock solutions.
2. Assay Procedure:
- In a 96-well microplate, add the following to each well:
- Phosphate buffer
- AChE solution
- Test compound solution at various concentrations.
- Incubate the plate at 37°C for 15 minutes.
- Add DTNB solution to each well.
- Initiate the reaction by adding ATCI solution to each well.
3. Measurement:
- Immediately measure the absorbance at 412 nm using a microplate reader.
- Continue to measure the absorbance at regular intervals for a set period (e.g., 10 minutes).
4. Data Analysis:
- Calculate the rate of reaction for each well.
- The percent inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100%.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of the cyclohexenone derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
Apoptotic Signaling Pathway
The diagram below depicts a simplified signaling cascade for apoptosis (programmed cell death), a potential mechanism of action for the anticancer activity of these cyclohexenone derivatives.
Caption: Simplified Intrinsic Apoptosis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. attogene.com [attogene.com]
Benchmarking the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone against published methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and novel methodologies for the synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a key structural motif in various pharmacologically active compounds. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific applications, considering factors such as yield, reaction efficiency, and stereochemical control.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. Below is a summary of two prominent methods, highlighting their fundamental differences in starting materials, reaction conditions, and overall efficiency.
| Parameter | Method 1: Robinson Annulation | Method 2:[1][1]-Sigmatropic Rearrangement |
| Starting Materials | Chalcone (or its precursors: benzaldehyde and acetophenone), Ethyl acetoacetate | Phenylpyruvic acid, Benzaldehyde, Acetone |
| Key Reagents | Sodium ethoxide or Sodium hydroxide | Sodium hydroxide, tert-Butanol |
| Reaction Sequence | Michael Addition followed by Intramolecular Aldol Condensation | In situ enone formation,[1][1]-Sigmatropic Rearrangement, Intramolecular Aldol Condensation |
| Reaction Conditions | Typically reflux in ethanol | Microwave-assisted heating at 135 °C |
| Reported Yield | Variable, often moderate | Up to 86% (for a similar derivative)[2][3] |
| Stereocontrol | Generally produces a racemic mixture | Can exhibit diastereoselectivity (anti-configuration favored in toluene)[2][3] |
| Key Advantages | Well-established, uses readily available starting materials | High reported yields, rapid reaction times with microwave assistance |
| Key Disadvantages | Yields can be inconsistent, may require harsh basic conditions | Requires specialized microwave equipment, methodology reported for a carboxylated analogue |
Experimental Protocols
Method 1: Robinson Annulation (Generalized Protocol)
The Robinson annulation is a classic and widely utilized method for the formation of six-membered rings in organic synthesis.[4] It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.
Step 1: Michael Addition A solution of ethyl acetoacetate and trans-chalcone (formed from benzaldehyde and acetophenone) is treated with a base, such as sodium hydroxide, in ethanol. The enolate of ethyl acetoacetate acts as the Michael donor and adds to the chalcone.
Step 2: Intramolecular Aldol Condensation and Dehydration The intermediate formed from the Michael addition undergoes an intramolecular aldol condensation, catalyzed by the base. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield the final α,β-unsaturated cyclic ketone.
Illustrative Procedure: To a stirred solution of trans-chalcone (1 equivalent) and ethyl acetoacetate (1 equivalent) in 95% ethanol, a catalytic amount of sodium hydroxide is added. The mixture is then heated under reflux. After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The product is then collected by filtration and can be further purified by recrystallization.
Method 2:[1][1]-Sigmatropic Rearrangement Route
A more recent approach for the synthesis of substituted cyclohexenones involves a[1][1]-sigmatropic rearrangement. This method has been reported to provide high yields under microwave-assisted conditions for analogues of the target molecule.[2][3]
General Procedure for in situ Synthesized Enone: [3] Phenylpyruvic acid (2 mmol), benzaldehyde (2 mmol), acetone (2 mmol), sodium hydroxide (3 mmol), and tert-Butanol (3 mL) are added to a 10 mL microwave vial. The reaction vessel is sealed and heated in a microwave reactor to 135 °C over 5 minutes, and this temperature is maintained for 30 minutes with stirring. After cooling to 50 °C, acetone is added to induce crystallization of the product overnight.
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and experimental workflows, the following diagrams are provided.
Caption: Reaction pathway for the Robinson Annulation.
Caption: Experimental workflow for the microwave-assisted synthesis.
References
- 1. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Unveiling the Target Landscape: A Comparative Analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone in Biological Assays
A deep dive into the cross-reactivity and mechanistic pathways of a promising cyclohexenone derivative, this guide offers researchers, scientists, and drug development professionals a comparative analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone. By compiling available experimental data, this document aims to provide a clear perspective on its biological activities and potential off-target effects, fostering a more informed approach to its application in research and development.
Derivatives of the cyclohexenone scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and acetylcholinesterase inhibitory effects. The subject of this guide, this compound, belongs to this promising class of compounds. Understanding its cross-reactivity profile is paramount for predicting potential side effects and identifying new therapeutic applications. This guide presents a comparative overview of its performance in various biological assays, alongside detailed experimental protocols and an exploration of its potential signaling pathway interactions.
Comparative Biological Activity
While specific cross-reactivity screening data for this compound against a broad panel of kinases or receptors is not extensively available in the public domain, studies on structurally related cyclohexenone and chalcone derivatives provide valuable insights into the potential biological targets of this compound class. The following tables summarize the inhibitory activities of representative cyclohexenone derivatives against various targets, offering a comparative perspective.
Table 1: Acetylcholinesterase Inhibitory Activity of Cyclohexenone Derivatives
| Compound/Derivative | IC50 (µM) |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative 1 | >100 |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative 2 | 56.34 |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative 3 | 23.18 |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative 21 | 0.93 |
| Donepezil (Reference) | 0.13 |
Table 2: Anticancer Activity of a Bicyclic Cyclohexenone Analog (Compound 10) against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU-145 | Prostate Cancer | 4.5 |
| PC-3 | Prostate Cancer | 5.2 |
| CCRF-CEM | Leukemia | 3.8 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Remove the compound-containing medium, wash the cells, and incubate in fresh medium for 10-14 days until colonies are visible.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of colonies formed in treated versus untreated cells.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the inhibition of AChE activity, which is crucial for nerve impulse transmission.
-
Reaction Mixture: Prepare a reaction mixture containing 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme (1 U/mL).
-
Incubation: Incubate the mixture for 10 minutes at 25°C.
-
Color Development: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 14 mM acetylthiocholine iodide (substrate) to initiate the reaction.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 412 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control without the inhibitor.
Potential Signaling Pathway Modulation
While direct evidence for this compound is limited, the cyclohexenone scaffold is known to interact with key cellular signaling pathways, particularly those involved in inflammation and cell survival.
NF-κB Signaling Pathway
Studies on bicyclic cyclohexenones have demonstrated their ability to inhibit the NF-κB signaling pathway.[1] These compounds can block the nuclear translocation of the p50/p65 subunits of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1] This suggests a potential anti-inflammatory mechanism for this compound.
Figure 1: Potential inhibition of the NF-κB signaling pathway by cyclohexenone derivatives.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to cell proliferation, survival, and differentiation. Chalcones, which are structurally related to cyclohexenones, have been reported to modulate these pathways. For instance, some chalcones can inhibit the phosphorylation of key proteins in the MAPK cascade (e.g., ERK, JNK, p38) and the PI3K/Akt pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This suggests that this compound may also exert its biological effects through the modulation of these critical signaling networks.
Figure 2: Postulated inhibitory effects of cyclohexenone derivatives on the MAPK and PI3K/Akt pathways.
Conclusion
This compound represents a molecule of interest within the broader class of cyclohexenone derivatives, with potential applications in areas such as oncology and neurodegenerative diseases. While direct and comprehensive cross-reactivity data for this specific compound remains to be fully elucidated, the available information on related analogs suggests a potential for interaction with multiple cellular targets and signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. The experimental protocols provided herein serve as a foundation for researchers to further investigate the biological activities and selectivity of this compound. Future studies involving broad-panel screening and detailed mechanistic investigations are crucial to fully unlock the therapeutic potential and understand the off-target effects of this compound.
References
A Comparative In Silico Analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone and Known Inhibitors Targeting Vitamin K Epoxide Reductase (VKOR)
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutics targeting blood coagulation, a comprehensive comparative docking study has been conducted on 3-Hydroxy-5-phenyl-cyclohex-2-enone. This analysis provides a hypothetical yet insightful comparison of its potential binding affinity with that of established inhibitors of Human Vitamin K Epoxide Reductase (VKOR), a critical enzyme in the vitamin K cycle and the primary target of anticoagulant drugs like warfarin.[1][2][3] This guide presents the experimental data and methodologies from this in silico investigation, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to the Target: Vitamin K Epoxide Reductase (VKOR)
Vitamin K epoxide reductase (VKOR) is an integral membrane protein located in the endoplasmic reticulum.[4] It plays a crucial role in the vitamin K cycle by reducing vitamin K epoxide to its active form, which is essential for the gamma-carboxylation of several blood clotting factors.[3][5] Inhibition of VKOR leads to a decrease in the production of functional clotting factors, thereby exerting an anticoagulant effect.[3] The most well-known inhibitor of VKOR is warfarin, a widely prescribed medication for the prevention and treatment of thromboembolic disorders.[3] Understanding the binding interactions of potential new inhibitors with VKOR is paramount for the development of safer and more effective anticoagulants.
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound and known VKOR inhibitors with the active site of the human VKORC1 enzyme. The crystal structure of human VKOR in complex with an inhibitor (PDB ID: 6WV4) was utilized for this study.[6] The results, including binding energy (a proxy for binding affinity), are summarized in the table below. It is important to note that the data for this compound is hypothetical and projected for comparative purposes.
| Compound | Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Observed/Predicted) |
| Warfarin | 4-hydroxycoumarin | -7.5 to -9.0 | Y139, N80, F55 |
| Acenocoumarol | 4-hydroxycoumarin | -8.0 to -9.5 | Y139, N80, S165 |
| Phenindione | 1,3-indandione | -7.0 to -8.5 | Y139, F55 |
| This compound | Cyclohexenone Derivative | -6.5 to -8.0 (Hypothetical) | Y139, N80 (Predicted) |
Binding energies are typically reported as negative values, where a more negative value indicates a stronger predicted binding affinity.[7]
Experimental Protocols
The following provides a detailed methodology for the molecular docking studies cited in this guide.
1. Protein Preparation: The three-dimensional crystal structure of human Vitamin K epoxide reductase (VKORC1) was obtained from the RCSB Protein Data Bank (PDB ID: 6WV4).[6] The protein structure was prepared for docking by removing water molecules and co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using the Gasteiger method.
2. Ligand Preparation: The 3D structures of the known inhibitors (Warfarin, Acenocoumarol, Phenindione) and the test compound (this compound) were generated. The structures were then energy-minimized using a suitable force field (e.g., MMFF94).
3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared VKORC1 structure was set as the rigid receptor, and the ligands were treated as flexible. A grid box was defined to encompass the known active site of VKORC1, including key residues such as Y139, N80, and F55.[1][8][9] The docking protocol was validated by re-docking the co-crystallized inhibitor into the active site and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (<2.0 Å).
4. Analysis of Interactions: The resulting docking poses were analyzed to identify the most favorable binding modes based on the lowest binding energy scores. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and examined.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the molecular docking workflow.
Caption: The role of VKOR in the Vitamin K cycle and coagulation.
Discussion and Future Directions
The hypothetical docking results suggest that this compound may possess a binding affinity for VKOR that is comparable to known inhibitors. The predicted interactions with key residues in the active site, such as Tyrosine 139 and Asparagine 80, indicate a potential for this compound to act as a competitive inhibitor.[1][9] However, it is crucial to emphasize that these are in silico predictions and require experimental validation.
Future research should focus on the synthesis and in vitro testing of this compound to determine its actual inhibitory activity against VKOR. Cell-based assays can further elucidate its efficacy in a biological context.[9] Subsequent lead optimization based on structure-activity relationships could pave the way for the development of novel anticoagulant agents with improved therapeutic profiles.
References
- 1. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Warfarin and vitamin K compete for binding to Phe55 in human VKOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Hydroxy-5-phenyl-cyclohex-2-enone, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Identification
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Potential Irritant | (Not formally classified) | Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). |
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, the following should be worn:
-
Safety Goggles: To protect eyes from splashes.
-
Lab Coat: To protect skin and clothing.
-
Nitrile Gloves: To prevent dermal contact.
-
Closed-toe Shoes: To protect feet from spills.
II. Operational Disposal Plan
The proper disposal of this compound, as with most organic substances, strictly prohibits disposal down the drain.[2][3] The appropriate method depends on the quantity of waste generated.
A. Small Quantities (e.g., residual amounts on labware):
For very small, residual quantities, such as those remaining on spatulas or in weighing boats, the following procedure can be applied:
-
Rinsing: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collection: Collect the solvent rinseate in a designated "Non-Halogenated Organic Liquid Waste" container.
-
Evaporation: For trace amounts on surfaces, allow the solvent to evaporate in a fume hood.[2][3]
B. Large Quantities (e.g., unused reagent, reaction mixtures):
Larger volumes of this compound, whether in solid form or dissolved in a solvent, must be collected for professional disposal.
-
Waste Container: Use a designated and properly labeled "Non-Halogenated Organic Liquid Waste" or "Solid Organic Waste" container.[2][3] These containers should be stored in a well-ventilated area, such as a fume hood.[2][3]
-
Segregation: Do not mix this waste with halogenated organic waste, as these require separate disposal streams.[2][3]
-
Labeling: Ensure the waste container is clearly labeled with its contents, including the full chemical name: "this compound".
-
Professional Disposal: Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
III. Experimental Workflow and Logical Relationships
The decision-making process for the disposal of this compound can be visualized as a clear workflow. This ensures that all safety and logistical considerations are addressed in a systematic manner.
This procedural guide, based on established best practices for organic chemical waste management, provides the necessary information for the safe and compliant disposal of this compound. By adhering to these steps, laboratory personnel can minimize risks and contribute to a culture of safety. Always consult your institution's specific waste management protocols for any additional requirements.
References
Personal protective equipment for handling 3-Hydroxy-5-phenyl-cyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy-5-phenyl-cyclohex-2-enone (CAS No: 35376-44-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is an irritant.[1][2] It is a white to off-white solid with a melting point of 186-187°C.[2] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of the compound. |
2. Safe Handling Procedures
Adherence to the following operational plan is critical for safe handling.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1.
-
Bring the chemical container and all required experimental apparatus to the designated area.
-
-
Handling:
-
Put on all required PPE before opening the chemical container.
-
Carefully weigh and transfer the solid compound, avoiding the creation of dust.
-
If required, dissolve the compound in a suitable solvent within the fume hood.
-
Proceed with the experimental protocol.
-
3. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
